MCA-SEVNLDAEFR-K(Dnp)-RR, amide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C68H90N14O24 |
|---|---|
分子量 |
1487.5 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-6-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H90N14O24/c1-34(2)26-46(77-66(100)48(31-52(69)84)80-68(102)58(35(3)4)81-62(96)45(22-24-55(88)89)76-67(101)50(33-83)73-53(85)28-38-29-57(92)106-51-30-41(105-6)19-20-42(38)51)64(98)79-49(32-56(90)91)63(97)72-36(5)60(94)75-44(21-23-54(86)87)61(95)78-47(27-37-12-8-7-9-13-37)65(99)74-43(59(70)93)14-10-11-25-71-39-15-17-40(18-16-39)82(103)104/h7-9,12-13,15-20,29-30,34-36,43-50,58,71,83H,10-11,14,21-28,31-33H2,1-6H3,(H2,69,84)(H2,70,93)(H,72,97)(H,73,85)(H,74,99)(H,75,94)(H,76,101)(H,77,100)(H,78,95)(H,79,98)(H,80,102)(H,81,96)(H,86,87)(H,88,89)(H,90,91)/t36-,43-,44-,45-,46-,47-,48-,49-,50-,58-/m0/s1 |
InChIキー |
CTQDDVPXWMHBQT-GFRXEBCKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the MCA-SEVNLDAEFR-K(Dnp)-RR Amide FRET Assay for Beta-Secretase (BACE1) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the Förster Resonance Energy Transfer (FRET) assay utilizing the Mca-SEVNLDAEFR-K(Dnp)-RR amide substrate for the detection of Beta-secretase 1 (BACE1) activity. BACE1 is a key aspartic protease involved in the amyloidogenic processing of the Amyloid Precursor Protein (APP), a critical step in the pathogenesis of Alzheimer's disease.
Core Principle: Förster Resonance Energy Transfer (FRET)
The assay is founded on the principle of Förster Resonance Energy Transfer (FRET), a mechanism describing the non-radiative transfer of energy from an excited state donor fluorophore to a proximal acceptor molecule (quencher)[1][2]. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.
In the context of the Mca-SEVNLDAEFR-K(Dnp)-RR amide substrate, the key components are:
-
Mca (7-methoxycoumarin-4-acetyl): The fluorescent donor group. When excited with light at its excitation wavelength (approximately 325 nm), it has the potential to emit fluorescent light at around 393 nm[3].
-
Dnp (2,4-dinitrophenyl): The quencher molecule. The absorption spectrum of Dnp overlaps with the emission spectrum of Mca.
-
SEVNLDAEFR: This specific amino acid sequence is derived from the "Swedish" mutation of the Amyloid Precursor Protein (APP), which is known to be efficiently cleaved by BACE1 between the Leucine (L) and Aspartic acid (D) residues.
-
K(Dnp)-RR, amide: The C-terminal portion of the peptide, where the Dnp quencher is attached to a lysine (K) residue.
In the intact peptide substrate, the Mca and Dnp moieties are in close proximity. Upon excitation of the Mca fluorophore, the energy is efficiently transferred to the Dnp quencher, resulting in a significant reduction or "quenching" of Mca's fluorescence emission. When BACE1 is present and active, it recognizes and cleaves the peptide sequence. This cleavage event separates the Mca fluorophore from the Dnp quencher. Relieved from the quenching effect, the Mca group can now emit its characteristic fluorescence upon excitation. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of BACE1.
Data Presentation: Enzyme Kinetics
| Substrate Sequence | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| SEVNL/DAEFR | BACE1 | 9 | 0.02 | 2,222 |
Data adapted from Grüninger-Leitch et al., J. Biol. Chem. 2002; 277(7): 4687-4693. Note: The original publication used a different FRET pair.
Experimental Protocols
The following is a generalized protocol for a BACE1 activity assay using a FRET peptide substrate in a 96-well format. This protocol may require optimization for specific experimental conditions.
Reagents and Materials
-
Recombinant human BACE1 enzyme
-
Mca-SEVNLDAEFR-K(Dnp)-RR amide substrate
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 Inhibitor (optional, for control experiments)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm
Assay Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a stock solution of the Mca-SEVNLDAEFR-K(Dnp)-RR amide substrate in a suitable solvent like DMSO.
-
Dilute the BACE1 enzyme and substrate to their final working concentrations in BACE1 Assay Buffer immediately before use. The optimal concentrations should be determined empirically, but a starting point could be in the low nanomolar range for the enzyme and a substrate concentration around the Km value.
-
-
Assay Setup (96-well plate):
-
Blank: Add assay buffer and substrate, but no enzyme.
-
Negative Control: Add assay buffer and enzyme, but no substrate.
-
Positive Control: Add assay buffer, enzyme, and substrate.
-
Inhibitor Control (optional): Add assay buffer, enzyme, substrate, and a known BACE1 inhibitor.
-
Test Wells: Add assay buffer, enzyme, substrate, and the test compound.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the BACE1 enzyme to the wells containing the substrate mixture.
-
Incubate the plate at 37°C, protected from light. The incubation time will depend on the enzyme concentration and can range from 30 minutes to several hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a single endpoint after the incubation period.
-
Set the fluorescence plate reader to an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 393 nm.
-
Data Analysis
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
For endpoint assays, the fluorescence intensity is directly proportional to the enzyme activity.
-
For kinetic assays, plot fluorescence intensity versus time. The initial reaction velocity can be determined from the linear portion of the curve.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Signaling Pathways Involving BACE1
BACE1 is the rate-limiting enzyme in the production of the amyloid-beta (Aβ) peptide. Its primary substrate is the Amyloid Precursor Protein (APP). In the amyloidogenic pathway, BACE1 first cleaves APP to generate a secreted ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (C99). C99 is then subsequently cleaved by γ-secretase to produce the Aβ peptide, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. This pathway is in contrast to the non-amyloidogenic pathway, where α-secretase cleaves APP within the Aβ domain, precluding the formation of Aβ.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Kinetic properties of cathepsin D and BACE 1 indicate the need to search for additional beta-secretase candidate(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 Cleavage Site Selection Critical for Amyloidogenesis and Alzheimer's Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism and Application of the FRET Substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the fluorogenic substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, a valuable tool for studying the activity of the enzyme β-secretase 1 (BACE1). BACE1 is a key aspartic protease involved in the amyloidogenic processing of the amyloid precursor protein (APP), a pathological hallmark of Alzheimer's disease. Understanding the mechanism of action of this substrate and its application in enzymatic assays is crucial for the discovery and characterization of BACE1 inhibitors.
Core Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] This substrate is a peptide composed of the amino acid sequence Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg, which is derived from the "Swedish" mutation of APP, a mutation known to enhance cleavage by BACE1.[1][3]
The peptide is flanked by two key moieties:
-
MCA (7-methoxycoumarin-4-yl)acetyl): A fluorescent donor group (fluorophore) attached to the N-terminus.
-
Dnp (2,4-dinitrophenyl): A quenching acceptor group attached to the lysine (K) residue.
In the intact substrate, the close proximity of the Dnp quencher to the MCA fluorophore results in the suppression of fluorescence emission through FRET.[1] When BACE1 is present and active, it recognizes and cleaves the peptide sequence specifically between the Leucine (L) and Aspartic acid (D) residues.[1] This cleavage event separates the MCA fluorophore from the Dnp quencher, disrupting FRET and leading to a significant increase in fluorescence intensity. This increase in fluorescence can be monitored in real-time and is directly proportional to the enzymatic activity of BACE1.[4]
The excitation and emission wavelengths for the MCA-Dnp FRET pair are approximately 325 nm and 393 nm, respectively.[3]
Quantitative Data
While specific kinetic parameters for this compound can vary slightly depending on the experimental conditions (e.g., buffer composition, pH), the following table summarizes representative kinetic constants for BACE1 activity with similar FRET substrates. Researchers should determine the Michaelis-Menten constant (Km) empirically under their specific assay conditions to ensure the use of an optimal substrate concentration (typically at or near the Km value) for kinetic and inhibition studies.
| Parameter | Value | Notes |
| Km | ~11.0 µM | This value is for a comparable BACE1 peptide substrate and serves as a good starting point for assay optimization.[2] |
| kcat/Km | 3.2 ± 1.7 mM⁻¹ s⁻¹ | This specificity constant is for a Cy3B-labeled BACE1 substrate peptide and falls within the typical range for BACE1 substrates.[5] |
Experimental Protocols
The following section details a generalized protocol for a BACE1 enzymatic assay using the this compound substrate in a 96-well plate format.
Reagent Preparation
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE1 Enzyme: Recombinant human BACE1 should be diluted in assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically by titration to achieve a linear reaction rate for the desired assay duration.
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2x the final assay concentration). The final substrate concentration in the assay should ideally be close to its Km value.
-
Inhibitor Solutions (for inhibition assays): Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the inhibitor in assay buffer.
Assay Procedure
-
Plate Setup: Use an opaque 96-well plate to minimize background fluorescence.
-
Reagent Addition:
-
Add assay buffer to all wells.
-
For inhibitor screening, add the desired volume of the inhibitor dilutions or vehicle control (DMSO) to the respective wells.
-
Add the BACE1 enzyme solution to all wells except for the negative control (no enzyme) wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitors to interact.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Excitation Wavelength: ~325 nm
-
Emission Wavelength: ~393 nm
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
The initial rate of the reaction (v) is determined from the slope of the linear portion of the curve.
-
For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of BACE1 Cleavage
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Mechanism of Action of the FRET Substrate
Caption: FRET-based detection of BACE1 activity.
Experimental Workflow for BACE1 Inhibition Assay
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Novel Dual Fluorochrome Near-Infrared Imaging Probe for Potential Alzheimer’s Enzyme Biomarkers-BACE1 and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Swedish APP mutation alters the effect of genetically reduced BACE1 expression on the APP processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to MCA-SEVNLDAEFR-K(Dnp)-RR, amide: A Fluorogenic Substrate for Beta-Secretase 1 (BACE-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCA-SEVNLDAEFR-K(Dnp)-RR, amide is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of Beta-secretase 1 (BACE-1) activity. BACE-1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP), which leads to the generation of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a pathological hallmark of Alzheimer's disease. This peptide is an invaluable tool for high-throughput screening of BACE-1 inhibitors and for studying the kinetics of this crucial enzyme.
The peptide sequence, SEVNLDAEFR, corresponds to the "Swedish" mutation of the APP cleavage site, which confers a higher affinity for BACE-1. The N-terminus is modified with a 7-methoxycoumarin-4-acetyl (MCA) group, a fluorophore, while the lysine (K) side-chain is conjugated to a 2,4-dinitrophenyl (Dnp) group, a quencher. The C-terminus is an amide, which increases its stability against exopeptidases.
Core Structure and Physicochemical Properties
The fundamental structure of this peptide is a thirteen-amino-acid sequence with specific modifications to enable its function as a FRET substrate.
| Property | Value | Source |
| Full Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH2 | [1] |
| Molecular Formula | C86H125N27O29 | [2][3] |
| Molecular Weight | 2001.08 g/mol | [2][4] |
| CAS Number | 438625-61-7 | [3] |
| Excitation Wavelength | 325-328 nm | [2] |
| Emission Wavelength | 393-420 nm | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | -20°C, protected from light | [2] |
Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the close proximity of the MCA fluorophore and the Dnp quencher allows for the non-radiative transfer of energy from the excited MCA to the Dnp group. This results in a significant quenching of the MCA's fluorescence.
Upon the introduction of active BACE-1, the enzyme recognizes and cleaves the peptide bond between Leucine (L) and Aspartic acid (D). This cleavage separates the MCA fluorophore from the Dnp quencher. The separation eliminates the FRET effect, leading to a detectable increase in fluorescence intensity at the emission wavelength of the MCA group. This increase in fluorescence is directly proportional to the enzymatic activity of BACE-1.[1]
Experimental Protocols
The following is a generalized protocol for a BACE-1 activity assay using this compound. It is recommended to optimize the conditions for your specific experimental setup.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store at -20°C.
-
BACE-1 Enzyme: Recombinant human BACE-1. Dilute to the desired concentration in Assay Buffer just before use.
-
Inhibitor Stock Solution (for inhibitor screening): Dissolve inhibitors in DMSO to a stock concentration (e.g., 10 mM).
2. Assay Procedure (96-well plate format):
-
Prepare a reaction mixture in a black 96-well plate. For each well, the final volume is typically 100 µL.
-
For inhibitor screening: Add 2 µL of the inhibitor dilution series to the wells. For control wells, add 2 µL of DMSO.
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of the BACE-1 enzyme solution to each well (except for the no-enzyme control). Mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the substrate solution (diluted in Assay Buffer to the desired final concentration, e.g., 10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 325 nm, Emission: 393 nm) in a kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
3. Data Analysis:
-
The rate of the enzymatic reaction is determined by the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor screening, calculate the percentage of inhibition relative to the control (DMSO) wells.
-
Determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data
| Inhibitor | IC50 (nM) | Notes |
| Verubecestat (MK-8931) | ~2-10 | A potent BACE-1 inhibitor that reached Phase III clinical trials. |
| Lanabecestat (AZD3293) | ~5-15 | Another potent BACE-1 inhibitor that was evaluated in late-stage clinical trials. |
| Atabecestat (JNJ-54861911) | ~10-20 | A BACE-1 inhibitor that was also studied in clinical trials for Alzheimer's disease. |
| Statin-derived inhibitors | Variable (µM range) | Some statins have been shown to have off-target BACE-1 inhibitory activity. |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., enzyme and substrate concentrations). The values presented here are for illustrative purposes.
Conclusion
This compound is a robust and sensitive tool for the study of BACE-1, a critical enzyme in the pathogenesis of Alzheimer's disease. Its design as a FRET-based substrate allows for a straightforward and continuous assay of enzymatic activity, making it ideal for high-throughput screening of potential inhibitors and for detailed kinetic studies. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals aiming to utilize this valuable reagent in their work to combat Alzheimer's disease.
References
- 1. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
solubility and storage conditions for MCA-SEVNLDAEFR-K(Dnp)-RR, amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the solubility, storage, and handling of the fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide. It includes detailed experimental protocols for its application in enzyme assays and a visualization of its role in the amyloid precursor protein signaling pathway.
Peptide Overview
This compound is a highly sensitive FRET (Förster Resonance Energy Transfer) substrate commonly used for the detection of β-secretase 1 (BACE-1) and caspase-3 activity. The peptide sequence is derived from a mutated form of the amyloid precursor protein (APP) cleavage site.
The peptide incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (MCA), at the N-terminus and a quenching acceptor, 2,4-Dinitrophenyl (Dnp), on the lysine (K) side chain. In its intact state, the proximity of the Dnp quencher to the MCA fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone between specific amino acid residues, the MCA group is spatially separated from the Dnp group, leading to a measurable increase in fluorescence intensity. This substrate is amidated at the C-terminus.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C86H125N27O29 |
| Molecular Weight | 2001.08 g/mol |
| CAS Number | 438625-61-7 |
| Appearance | Light yellow to yellow solid |
| Excitation Wavelength | ~325 nm |
| Emission Wavelength | ~393 nm |
Solubility and Storage
Proper handling and storage are critical to maintain the integrity and performance of the peptide.
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended as the primary solvent for creating stock solutions. |
| Water | Soluble | May require adjustments based on the peptide's net charge. |
| Organic Solvents | Potentially Soluble | For highly hydrophobic peptides, initial dissolution in a small amount of DMSO followed by dilution with aqueous buffers is recommended. |
General Peptide Solubility Guidelines
The solubility of a peptide is influenced by its amino acid composition and overall charge. The following is a general guide for dissolving this compound:
-
Determine the Overall Charge: Calculate the net charge of the peptide by assigning a value of +1 to basic residues (Arg, Lys, His, N-terminal -NH2) and -1 to acidic residues (Asp, Glu, C-terminal -COOH).
-
Positive Net Charge: If the overall charge is positive, attempt to dissolve the peptide in water first. If solubility is low, adding a small amount of 10%-30% acetic acid can improve dissolution. If it still fails to dissolve, a small volume of DMSO can be used.[1]
-
Negative Net Charge: For peptides with a negative net charge, begin by attempting to dissolve in water. If this is unsuccessful, add a small volume (<50 µL) of ammonium hydroxide (NH4OH). As a final step, DMSO can be used to solubilize the peptide.[1]
-
Neutral Net Charge: If the peptide has a neutral charge, it is often best to start with an organic solvent such as acetonitrile or methanol. For very hydrophobic peptides, initial solubilization in a small amount of DMSO followed by careful dilution with water to the desired concentration is recommended.[1]
Storage Conditions
To ensure the long-term stability of the peptide, adhere to the following storage recommendations.
Table 3: Storage Recommendations
| Condition | Storage Temperature | Duration | Notes |
| Powder (Lyophilized) | -20°C | 1 year | Store desiccated and protected from light.[1][2] |
| -80°C | 2 years | For extended storage, keep sealed under nitrogen, away from moisture and light.[1] | |
| In Solvent (Stock Solution) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from light.[1] |
| -80°C | 6 months | Ensure the solution is sealed to prevent moisture contamination.[1] |
Experimental Protocols
This compound is a versatile substrate for studying the enzymatic activity of BACE-1 and caspase-3. Below are detailed protocols for conducting FRET-based assays.
BACE-1 Activity Assay
This protocol provides a framework for measuring BACE-1 activity using this compound.
Materials:
-
This compound
-
Recombinant human BACE-1 enzyme
-
BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Substrate Stock Solution: Dissolve the peptide in DMSO to a concentration of 1-10 mM.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the substrate stock solution in BACE-1 Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
Enzyme Working Solution: Dilute the recombinant BACE-1 enzyme in cold BACE-1 Assay Buffer to the desired concentration.
-
-
Assay Protocol: a. To each well of the 96-well plate, add 50 µL of the Substrate Working Solution. b. If screening for inhibitors, add 10 µL of the test compound or vehicle control (DMSO). c. To initiate the reaction, add 40 µL of the Enzyme Working Solution to each well. d. Incubate the plate at 37°C for 60-120 minutes, protected from light. e. Measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm. Kinetic readings can also be taken at regular intervals.
Caspase-3 Activity Assay
This protocol outlines the measurement of caspase-3 activity.
Materials:
-
This compound
-
Cell lysate or purified caspase-3 enzyme
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Cell Lysates (if applicable): a. Induce apoptosis in cell cultures using a desired method. b. Harvest cells and lyse them in a suitable lysis buffer on ice. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Prepare the Substrate Stock Solution: Dissolve the peptide in DMSO to a concentration of 1-10 mM.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the substrate stock solution in Caspase Assay Buffer to a final concentration of 10-50 µM.
-
2X Reaction Buffer: Prepare a 2X concentration of the Caspase Assay Buffer.
-
-
Assay Protocol: a. Add 50 µL of cell lysate or purified caspase-3 to each well of the 96-well plate. b. Add 50 µL of the 2X Reaction Buffer to each well. c. To start the reaction, add 5 µL of the Substrate Working Solution to each well. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing by BACE-1
BACE-1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. BACE-1 initiates the cleavage of APP, leading to the production of amyloid-beta (Aβ) peptides.
Caption: Amyloid Precursor Protein (APP) processing pathway initiated by BACE-1.
Experimental Workflow for Enzyme Activity Assay
The following diagram illustrates the general workflow for a FRET-based enzyme activity assay using this compound.
Caption: General workflow for a FRET-based enzyme activity assay.
References
excitation and emission spectra of MCA-SEVNLDAEFR-K(Dnp)-RR, amide
An In-depth Technical Guide to the Excitation and Emission Spectra of MCA-SEVNLDAEFR-K(Dnp)-RR, amide
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate this compound. It details its spectral properties, the underlying Fluorescence Resonance Energy Transfer (FRET) mechanism, and a generalized experimental protocol for its use in protease activity assays. This substrate is a valuable tool for studying enzyme kinetics and for high-throughput screening of potential inhibitors, particularly for β-secretase (BACE).
Core Principles: FRET-Based Protease Detection
The peptide this compound, is designed as a FRET-based substrate.[1][2][3] This detection method relies on the principle of energy transfer between a fluorescent donor and a quencher molecule when they are in close proximity (typically 10-100 Å).[4] In this specific peptide:
-
MCA (7-methoxycoumarin-4-yl)acetyl) acts as the fluorescent donor.
-
Dnp (2,4-dinitrophenyl) serves as the quencher.
In its intact state, the Dnp group effectively quenches the fluorescence emitted by the MCA group.[1][4][5] When a protease, such as BACE, cleaves the peptide sequence, the MCA and Dnp moieties are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence of the MCA donor, which can be quantitatively measured to determine enzyme activity.[4]
Quantitative Data: Spectral Properties
The excitation and emission maxima for the MCA fluorophore, once liberated from the quenching effect of Dnp, are crucial for accurate measurement. While slight variations exist across different sources, the data are largely consistent.
| Parameter | Wavelength (nm) | Source(s) |
| Excitation Maximum (Absorbance) | 325 | [1][6] |
| 328 | ||
| 330 | [5] | |
| Emission Maximum (Fluorescence) | 390 | [5] |
| 392 | [6] | |
| 393 | [1] | |
| 420 |
Note: The optimal excitation and emission wavelengths should be empirically determined for the specific instrumentation and buffer conditions being used.
Experimental Protocol: Generalized Protease Assay
The following is a generalized protocol for determining protease activity using this compound. This protocol is based on standard methodologies for FRET-based protease assays and should be optimized for the specific enzyme and experimental conditions.[7][8]
1. Materials and Reagents:
-
This compound substrate
-
Purified protease of interest (e.g., BACE)
-
Assay buffer (optimized for the specific protease)
-
Protease inhibitors (for control experiments)
-
96-well black microplates
-
Fluorescence microplate reader
2. Preparation of Reagents:
-
Substrate Stock Solution: Dissolve the lyophilized peptide in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM).
-
Enzyme Solution: Dilute the purified enzyme in the assay buffer to the desired concentration.
3. Assay Procedure:
-
Add a defined volume of the enzyme solution to each well of the 96-well plate.
-
Include appropriate controls:
-
Negative Control (No Enzyme): Add assay buffer instead of the enzyme solution.
-
Inhibitor Control: Pre-incubate the enzyme with a known inhibitor before adding the substrate.
-
-
Initiate the reaction by adding the working substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for MCA (e.g., Ex: 328 nm, Em: 420 nm).
-
Monitor the increase in fluorescence over time. Kinetic readings are often taken every 1-5 minutes for a period of 30-60 minutes.
4. Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from the values obtained for the experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
Visualizations
Caption: FRET mechanism of the MCA-Dnp peptide substrate.
Caption: Generalized workflow for a FRET-based protease assay.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.thomasnet.com [cdn.thomasnet.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
understanding BACE-1 cleavage of MCA-SEVNLDAEFR-K(Dnp)-RR, amide
An In-depth Technical Guide to the BACE-1 Cleavage of MCA-SEVNLDAEFR-K(Dnp)-RR, amide
This technical guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate this compound by β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This substrate is a critical tool in the research and development of inhibitors targeting BACE-1, a key enzyme in the pathogenesis of Alzheimer's disease.
Core Concepts
BACE-1 is an aspartyl protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). Cleavage of APP by BACE-1 is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. The specific substrate, this compound, is a synthetic peptide that mimics the "Swedish" mutation of APP, a mutation known to enhance the cleavage of APP by BACE-1.
This substrate is designed for use in Fluorescence Resonance Energy Transfer (FRET) based assays. It incorporates a fluorescent donor, Methoxycoumarin (MCA), at the N-terminus and a quenching acceptor, 2,4-Dinitrophenyl (Dnp), on the lysine (K) residue. In the intact peptide, the proximity of the Dnp to the MCA quenches the fluorescence of the MCA. Upon cleavage of the peptide by BACE-1, the MCA-containing fragment is separated from the Dnp-containing fragment, leading to an increase in fluorescence that is directly proportional to the enzymatic activity.
The cleavage of this substrate is understood to occur between the Leucine (L) and Aspartic acid (D) residues, mirroring the cleavage of the Swedish-mutant APP.
Quantitative Data
The following table summarizes key quantitative parameters associated with the BACE-1 enzymatic reaction. Please note that kinetic parameters can vary based on specific experimental conditions.
| Parameter | Value | Description |
| Km | ~11.0 µM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. The provided value is for a comparable BACE-1 substrate.[1] |
| Excitation Wavelength | 320-328 nm | The optimal wavelength of light to excite the MCA fluorophore. |
| Emission Wavelength | 393-405 nm | The wavelength at which the fluorescence emission from the MCA fluorophore is detected. |
Experimental Protocols
A detailed methodology for a typical in vitro BACE-1 activity assay using the this compound substrate is provided below. This protocol is a synthesis of common practices and can be adapted for specific experimental needs.
1. Materials and Reagents:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate: this compound
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
BACE-1 inhibitor (for control experiments)
-
Dimethyl Sulfoxide (DMSO) for dissolving substrate and inhibitors
-
96-well black microplates
-
Fluorescence plate reader
2. Reagent Preparation:
-
BACE-1 Enzyme: Thaw the enzyme on ice and dilute to the desired working concentration in cold Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
BACE-1 Substrate: Prepare a stock solution of the FRET substrate in DMSO. Further dilute the stock solution to the desired final concentration in Assay Buffer. It is crucial to protect the substrate from light.
-
Inhibitor/Compound Dilutions: For inhibitor screening, prepare a serial dilution of the test compounds in DMSO. Further dilute these in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
3. Assay Procedure (96-well plate format):
-
Add Assay Buffer to all wells.
-
Add the test compounds or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Add the diluted BACE-1 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the BACE-1 substrate to all wells.
-
Immediately begin monitoring the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex: 328 nm, Em: 393 nm) at regular intervals for a defined period (e.g., 60 minutes). Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the final fluorescence.
4. Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" or "t=0" readings) from all other readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the core concepts of the BACE-1 FRET assay and a typical experimental workflow.
Caption: Mechanism of the FRET-based BACE-1 assay.
Caption: Experimental workflow for BACE-1 activity assay.
References
A Deep Dive into MCA-SEVNLDAEFR-K(Dnp)-RR, Amide: A Key Fluorogenic Substrate for Advancing Alzheimer's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic activity of β-secretase (BACE1), making it a prime therapeutic target for AD drug discovery. The fluorogenic substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, is a critical tool for researchers studying BACE1 activity and screening for potential inhibitors. This technical guide provides a comprehensive overview of this substrate, including its mechanism of action, experimental protocols, and its role in the broader context of Alzheimer's disease research.
Core Concepts: The FRET-Based Assay Principle
This compound, is a custom-synthesized peptide that functions based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence, SEVNLDAEFR, is derived from the "Swedish" mutation of the amyloid precursor protein (APP), which is known to be cleaved more efficiently by BACE1.
The peptide is modified with two key chemical groups:
-
MCA (7-methoxycoumarin-4-yl)acetyl): A fluorescent donor group attached to the N-terminus.
-
Dnp (2,4-dinitrophenyl): A quenching group attached to the lysine (K) residue.
In its intact state, the close proximity of the Dnp quencher to the MCA fluorophore results in the suppression of fluorescence. When BACE1 cleaves the peptide at the leucine-aspartate (L-D) bond, the MCA group is separated from the Dnp group. This separation disrupts the FRET, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of BACE1.
Physicochemical and Kinetic Properties
While specific kinetic parameters for this compound are not widely published, the table below provides data for this substrate and other closely related and commonly used fluorogenic substrates for BACE1. This comparative data is invaluable for assay development and interpretation of results.
| Substrate Name | Sequence | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Reported Km (µM) | Reference |
| This compound | Mca-SEVNLDAEFR-K(Dnp)-RR-NH₂ | Mca/Dnp | ~325 | ~393 | Data not available | - |
| Substrate IV | Rh-EVNLDAEFK-QSY | Rhodamine/QSY | ~544 | ~573 | 7.5 | (Knight et al., 2002) |
| BACE1 Substrate 3 | Ac-SEVNLDAEFC(EDANS)-NH₂ | EDANS/DABCYL | ~340 | ~490 | 13 | (Sinha et al., 1999) |
| FRET Substrate 1 | Mca-KPLGL-Dpa-AR-NH₂ | Mca/Dpa | ~328 | ~393 | 11 | (Tominaga et al., 2005) |
Note: Km (Michaelis constant) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity. Lower Km values indicate a higher affinity of the enzyme for the substrate.
BACE1 Signaling Pathway in Alzheimer's Disease
The proteolytic processing of the Amyloid Precursor Protein (APP) is a central event in the pathogenesis of Alzheimer's disease. BACE1 initiates the amyloidogenic pathway, leading to the production of the toxic Aβ peptides. The following diagram illustrates this critical signaling cascade.
Caption: Amyloid Precursor Protein (APP) processing by BACE1 and γ-secretase.
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound in BACE1 activity assays and inhibitor screening.
BACE1 Enzymatic Activity Assay Workflow
This workflow outlines the key steps for measuring BACE1 activity using the fluorogenic substrate.
Methodological & Application
MCA-SEVNLDAEFR-K(Dnp)-RR, amide BACE-1 assay protocol for 96-well plate
Application Notes and Protocols for BACE-1 Assay
Topic: MCA-SEVNLDAEFR-K(Dnp)-RR, amide BACE-1 Assay Protocol for 96-Well Plate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-secretase 1 (BACE-1), an aspartic protease, is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a central event in the pathogenesis of Alzheimer's disease.[1][3] Consequently, BACE-1 has emerged as a prime therapeutic target for the development of drugs aimed at slowing the progression of this neurodegenerative disorder.[1][2]
This document provides a detailed protocol for a 96-well plate-based BACE-1 assay using the fluorogenic substrate this compound. This in vitro assay is a valuable tool for screening potential BACE-1 inhibitors and for studying the enzyme's kinetics. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][4] The substrate contains a fluorescent donor (MCA) and a quencher (Dnp). In its intact form, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE-1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[4][5]
Principle of the Assay
The BACE-1 assay utilizes a FRET peptide substrate for the sensitive and continuous measurement of enzyme activity.[6] The substrate, this compound, is designed with a fluorophore and a quencher in close proximity. When the substrate is intact, the energy from the excited fluorophore is transferred to the quencher, resulting in minimal fluorescence emission. BACE-1 cleaves the peptide sequence between the fluorophore and the quencher. This cleavage event separates the two moieties, disrupting FRET and leading to a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the BACE-1 activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| BACE-1 (recombinant human) | Various | - | -80°C |
| BACE-1 Substrate (this compound) | Various | - | -20°C (light protected) |
| BACE-1 Assay Buffer (50 mM Sodium Acetate, pH 4.5) | In-house or Various | - | 4°C |
| BACE-1 Inhibitor (e.g., Verubecestat) | Various | - | -20°C |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D8418 | Room Temperature |
| Black 96-well microplate (opaque) | Various | - | Room Temperature |
Experimental Protocols
Reagent Preparation
-
BACE-1 Assay Buffer (50 mM Sodium Acetate, pH 4.5): To prepare 1 L, dissolve 4.1 g of sodium acetate in 900 mL of deionized water. Adjust the pH to 4.5 with acetic acid. Bring the final volume to 1 L with deionized water. Store at 4°C.[7]
-
BACE-1 Enzyme Working Solution: On the day of the assay, thaw the BACE-1 enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 5-10 ng/µL) with cold BACE-1 Assay Buffer.[8][9] Keep the diluted enzyme on ice.
-
BACE-1 Substrate Stock Solution: Dissolve the lyophilized BACE-1 substrate in DMSO to create a stock solution (e.g., 10 mM). Store this stock solution in aliquots at -20°C, protected from light.[7]
-
BACE-1 Substrate Working Solution: On the day of the assay, dilute the BACE-1 substrate stock solution in BACE-1 Assay Buffer to the desired final concentration (e.g., 10 µM). Protect the working solution from light.
-
Inhibitor/Compound Stock Solutions: Dissolve test compounds and reference inhibitors in DMSO to create stock solutions (e.g., 10 mM).
-
Inhibitor/Compound Working Solutions: Prepare serial dilutions of the inhibitor/compound stock solutions in BACE-1 Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[5]
Assay Procedure (96-Well Plate)
-
Plate Setup: Add the following reagents to the wells of a black 96-well plate. It is recommended to perform all assays in duplicate or triplicate.
| Well Type | Reagent | Volume (µL) |
| Blank | BACE-1 Assay Buffer | 80 |
| BACE-1 Substrate | 20 | |
| Positive Control | BACE-1 Assay Buffer | 60 |
| BACE-1 Enzyme | 20 | |
| BACE-1 Substrate | 20 | |
| Inhibitor Control | BACE-1 Assay Buffer | 40 |
| BACE-1 Inhibitor | 20 | |
| BACE-1 Enzyme | 20 | |
| BACE-1 Substrate | 20 | |
| Test Compound | BACE-1 Assay Buffer | 40 |
| Test Compound | 20 | |
| BACE-1 Enzyme | 20 | |
| BACE-1 Substrate | 20 |
-
Pre-incubation: Add the assay buffer, enzyme, and inhibitor/test compound to the respective wells. Mix gently by pipetting. Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Add the BACE-1 substrate working solution to all wells to initiate the enzymatic reaction. The total reaction volume should be 100 µL.
-
Incubation and Measurement:
-
Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 1-5 minutes for a total of 30-60 minutes.[7] Use an excitation wavelength of 320-345 nm and an emission wavelength of 405-500 nm.[1][10]
-
Endpoint Assay: Incubate the plate at 37°C for 30-60 minutes, protected from light.[7] After incubation, measure the fluorescence intensity using the same excitation and emission wavelengths as the kinetic assay. A stop solution can be added before reading if necessary.[1]
-
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Enzyme Activity Calculation: For the kinetic assay, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). For the endpoint assay, use the final fluorescence intensity.
-
Inhibition Calculation: Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Activity with Compound / Activity of Positive Control)] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. eurogentec.com [eurogentec.com]
- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. abcam.com [abcam.com]
Application Notes and Protocols: Preparing Stock Solutions of MCA-SEVNLDAEFR-K(Dnp)-RR, amide in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCA-SEVNLDAEFR-K(Dnp)-RR, amide is a sensitive fluorogenic peptide substrate designed for the measurement of β-secretase (BACE1) activity.[1][2] This substrate is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence contains a fluorescent donor, 7-methoxycoumarin-4-acetyl (MCA), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp quencher to the MCA fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide by BACE1 between the Leucine (L) and Aspartic Acid (D) residues, the MCA fluorophore is spatially separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes it a valuable tool in drug discovery and neuroscience research for screening BACE1 inhibitors.
Proper preparation of a stock solution is the critical first step to ensure the accuracy and reproducibility of kinetic assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this hydrophobic peptide.[1] This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of this compound.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Formula | C86H125N27O29 | |
| Molecular Weight | ~2001.1 g/mol | [1] |
| Excitation Wavelength (λex) | 325 - 328 nm | [1][2] |
| Emission Wavelength (λem) | 393 - 420 nm | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Storage of Lyophilized Powder | -20°C for up to 1 year, or -80°C for up to 2 years. | |
| Storage of Stock Solution in DMSO | -20°C for up to 1 month, or -80°C for up to 6 months. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (lyophilized powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure
-
Pre-equilibration of Reagents: Before opening, allow the vial of lyophilized peptide and the bottle of DMSO to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability of the peptide.
-
Weighing the Peptide: In a sterile microcentrifuge tube, carefully weigh out the desired amount of the lyophilized peptide. For example, to prepare 100 µL of a 10 mM stock solution, weigh out approximately 2.0 mg of the peptide (based on a molecular weight of ~2001.1 g/mol ).
-
Adding the Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the peptide. For the example above, add 100 µL of DMSO.
-
Dissolution: Tightly cap the tube and vortex gently for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure that all the peptide has dissolved and the solution is clear.
-
Aiding Solubilization (if necessary): If the peptide does not fully dissolve with vortexing, sonication can be used to aid dissolution. Sonicate the tube in a water bath for short intervals (e.g., 30 seconds) until the solution is clear. Avoid excessive heating.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes. The volume of the aliquots should be based on the requirements of your planned experiments.
-
Storage: Store the aliquots in a light-protected box at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Diagrams
Caption: Workflow for preparing the peptide stock solution.
Caption: FRET-based mechanism of the peptide substrate.
References
Application Note: High-Throughput BACE-1 Activity Assay Using a FRET-Based Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase, is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides.[1][2][3] The accumulation of these peptides is a hallmark of Alzheimer's disease, making BACE-1 a key therapeutic target.[1][4][5] This application note provides a detailed protocol for measuring BACE-1 activity using the fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide. This assay is based on Fluorescence Resonance Energy Transfer (FRET), offering a sensitive and continuous method for high-throughput screening of BACE-1 inhibitors.[6][7][8]
The substrate, this compound, contains a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (MCA), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[9][10] In the intact peptide, the close proximity of MCA and Dnp leads to the quenching of MCA's fluorescence.[10] Upon cleavage by BACE-1 between the glutamic acid (E) and phenylalanine (F) residues, the MCA-containing fragment is separated from the Dnp quencher.[1][10] This separation disrupts FRET, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to BACE-1 activity.[1][8][10]
Principle of the Assay
The core of this assay lies in the FRET mechanism between the MCA donor and the Dnp quencher.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
standard curve generation for BACE-1 assay using MCA-SEVNLDAEFR-K(Dnp)-RR, amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE-1), an aspartic protease, is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[1] The accumulation of these peptides is a central event in the pathogenesis of Alzheimer's disease.[2] Consequently, BACE-1 has emerged as a prime therapeutic target for the development of inhibitors to treat this neurodegenerative disorder.[2][3]
This document provides a detailed protocol for determining BACE-1 activity using the fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide. This substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] In its intact form, the fluorescence of the 7-methoxycoumarin-4-acetyl (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group.[5][6] Upon cleavage by BACE-1 between the Leucine and Aspartic acid residues, the Mca fluorophore is separated from the Dnp quencher, resulting in a measurable increase in fluorescence.[5][7] A standard curve is essential for quantifying the enzymatic activity by correlating the fluorescence intensity to the amount of cleaved substrate.
Principle of the BACE-1 FRET Assay
The BACE-1 FRET assay relies on the distance-dependent transfer of energy between a donor fluorophore (Mca) and an acceptor quencher (Dnp).[7] When the substrate is intact, the close proximity of the Mca and Dnp moieties allows for efficient FRET, leading to the quenching of the Mca fluorescence.[4] BACE-1 cleaves the peptide sequence, separating the fluorophore from the quencher.[5] This disruption of FRET results in an increase in fluorescence intensity, which is directly proportional to the amount of substrate cleaved by the enzyme.[8] The reaction can be monitored over time (kinetic assay) or after a fixed incubation period (endpoint assay).[9]
Caption: BACE-1 FRET Assay Principle.
Experimental Protocols
Materials and Reagents
-
Recombinant Human BACE-1 Enzyme
-
BACE-1 FRET Substrate: this compound
-
Fluorescent Standard: 7-Methoxycoumarin-4-acetic acid (MCA)
-
DMSO (Dimethyl Sulfoxide)
-
Black, flat-bottom 96-well microplates[3]
-
Fluorescence microplate reader with excitation at ~320-328 nm and emission at ~393-420 nm[6][8][12]
Reagent Preparation
-
Assay Buffer (50 mM Sodium Acetate, pH 4.5): Dissolve 4.1 g of sodium acetate in 800 mL of deionized water. Adjust the pH to 4.5 with acetic acid. Bring the final volume to 1 L with deionized water.[13]
-
BACE-1 Substrate Stock Solution (10 mM): Dissolve the this compound in DMSO. Store in aliquots at -20°C or -80°C, protected from light.[13]
-
Working BACE-1 Substrate Solution (50 µM): Dilute the 10 mM stock solution in Assay Buffer. Prepare this solution fresh for each experiment.[8]
-
BACE-1 Enzyme Stock Solution: The concentration will be lot-specific. Thaw on ice before use.
-
Working BACE-1 Enzyme Solution: Dilute the BACE-1 enzyme stock solution in Assay Buffer to the desired concentration (e.g., 5-10 ng/µL).[14] Keep on ice.
-
Fluorescent Standard (MCA) Stock Solution (1 mM): Dissolve 7-Methoxycoumarin-4-acetic acid in DMSO.
-
Working Fluorescent Standard (MCA) Solutions: Prepare a serial dilution of the 1 mM MCA stock solution in Assay Buffer to generate a standard curve.
Standard Curve Generation Protocol
-
Prepare MCA Standards: Perform a serial dilution of the MCA stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0 µM to 20 µM).
-
Plate Layout: In a 96-well black plate, add 100 µL of each MCA standard concentration in triplicate. Include wells with Assay Buffer alone as a blank.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using an excitation wavelength of 320-328 nm and an emission wavelength of 393-420 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all standard readings.
-
Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) against the corresponding MCA concentration (µM).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be >0.98 for a reliable standard curve.
-
Caption: Workflow for Standard Curve Generation.
BACE-1 Activity Assay Protocol (Endpoint)
-
Plate Setup: In a 96-well black plate, set up the following reactions in triplicate:
-
Blank (No Enzyme): 80 µL Assay Buffer + 20 µL Working BACE-1 Substrate Solution.[8]
-
Positive Control (Enzyme): 60 µL Assay Buffer + 20 µL Working BACE-1 Enzyme Solution + 20 µL Working BACE-1 Substrate Solution.
-
Inhibitor/Test Compound: 40 µL Assay Buffer + 20 µL Inhibitor/Test Compound + 20 µL Working BACE-1 Enzyme Solution + 20 µL Working BACE-1 Substrate Solution.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor/test compound for 15 minutes at 37°C.[2]
-
Initiate Reaction: Add the Working BACE-1 Substrate Solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.[2]
-
Stop Reaction (Optional): The reaction can be stopped by adding a stop solution, such as 2.5 M sodium acetate.[9]
-
Fluorescence Measurement: Read the fluorescence intensity as described for the standard curve.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Use the standard curve equation to convert the background-subtracted RFU values into the concentration of cleaved substrate (µM).
-
Calculate the BACE-1 activity and the percentage of inhibition for test compounds.
-
Data Presentation
Standard Curve Data
| MCA Concentration (µM) | Average RFU | Corrected RFU (Average RFU - Blank RFU) |
| 0 (Blank) | Value | 0 |
| 2.5 | Value | Calculated Value |
| 5.0 | Value | Calculated Value |
| 10.0 | Value | Calculated Value |
| 15.0 | Value | Calculated Value |
| 20.0 | Value | Calculated Value |
Linear Regression Equation: RFU = (Slope) x [MCA] + Y-intercept R² Value: >0.98
BACE-1 Activity Data
| Sample | Average RFU | Corrected RFU | Cleaved Substrate (µM) | % Inhibition |
| Blank | Value | 0 | 0 | N/A |
| Positive Control | Value | Calculated Value | Calculated Value | 0 |
| Inhibitor (Concentration X) | Value | Calculated Value | Calculated Value | Calculated Value |
| Inhibitor (Concentration Y) | Value | Calculated Value | Calculated Value | Calculated Value |
Conclusion
This application note provides a comprehensive protocol for generating a standard curve and performing a BACE-1 activity assay using the FRET substrate this compound. Adherence to these detailed methodologies will enable researchers to obtain reliable and quantifiable data for BACE-1 activity and for the screening of potential inhibitors. The use of a standard curve is critical for converting relative fluorescence units into meaningful data on the concentration of the product formed, thereby allowing for accurate determination of enzyme kinetics and inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bachem.com [bachem.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. genscript.com [genscript.com]
- 7. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Mca-SEVNLDAEFR-K(Dnp)-RR-NH2 acetate - Immunomart [immunomart.com]
- 13. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for High-Throughput Screening using MCA-SEVNLDAEFR-K(Dnp)-RR, amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCA-SEVNLDAEFR-K(Dnp)-RR, amide is a highly specific, FRET-based peptide substrate for the enzyme Beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of Amyloid Precursor Protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of these peptides is a pathological hallmark of Alzheimer's disease. This substrate is an invaluable tool for the high-throughput screening (HTS) of potential BACE1 inhibitors, which are a primary therapeutic target for Alzheimer's disease drug development.
The peptide sequence, SEVNLDAEFR, corresponds to the "Swedish" mutation of the APP cleavage site, which enhances its processing by BACE1. The substrate is flanked by a fluorophore, 7-methoxycoumarin-4-acetyl (MCA), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of MCA is quenched by the proximity of the Dnp group. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes it ideal for HTS applications.
Principle of the Assay
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The MCA fluorophore and the Dnp quencher are positioned at opposite ends of the peptide substrate. When the substrate is intact, the energy from the excited MCA is transferred to the Dnp molecule, preventing the emission of light. When BACE1 cleaves the peptide sequence, this energy transfer is disrupted, and the MCA fluorophore emits light at its characteristic wavelength upon excitation. The increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the activity of the BACE1 enzyme. Potential inhibitors of BACE1 will reduce the rate of cleavage, resulting in a lower fluorescence signal.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known BACE1 inhibitors determined using FRET-based assays. It is important to note that IC50 values can vary depending on the specific substrate and assay conditions used.
| Compound | IC50 (nM) | Assay Type |
| BACE1 inhibitor IV | 45 | FRET |
| Statine-derived inhibitor | ~10-100 | FRET |
| Icaritin | ~5,000 | FRET |
| Donepezil | 170 | FRET |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
This compound Substrate Stock Solution: Dissolve the lyophilized peptide in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
-
BACE1 Enzyme Stock Solution: Reconstitute recombinant human BACE1 in assay buffer to a concentration of 1 unit/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Test Compounds and Controls: Dissolve test compounds in 100% DMSO to create stock solutions. Prepare serial dilutions as required. A known BACE1 inhibitor should be used as a positive control, and DMSO alone as a negative (vehicle) control.
High-Throughput Screening Protocol (96-well or 384-well plate)
This protocol is a general guideline and should be optimized for specific experimental conditions and plate formats.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 10 mM substrate stock solution in assay buffer to a final concentration of 20 µM (2X). Protect from light.
-
Enzyme Working Solution: Dilute the BACE1 stock solution in assay buffer to a final concentration that results in a linear reaction rate for the duration of the assay. This needs to be determined empirically but is typically in the range of 0.02-0.1 units/well.
-
Compound Dilutions: Prepare 2X concentrations of test compounds and controls in assay buffer containing a final DMSO concentration of 2%.
-
-
Assay Procedure:
-
Add 50 µL of the 2X compound dilutions to the wells of a black, flat-bottom microplate.
-
Add 25 µL of the BACE1 enzyme working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the 2X substrate working solution to each well. The final reaction volume will be 100 µL.
-
Immediately begin reading the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes using a fluorescence plate reader.
-
Excitation Wavelength: 325 nm
-
Emission Wavelength: 393 nm
-
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control: % Inhibition = [1 - (Rate of test compound / Rate of vehicle control)] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow
Caption: High-throughput screening workflow for BACE1 inhibitors.
Logical Relationship
Caption: Logical relationship of the BACE1 FRET assay components.
detecting BACE-1 activity in cell lysates with MCA-SEVNLDAEFR-K(Dnp)-RR, amide
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase, is a key aspartyl protease involved in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3] Its activity is a critical step in the generation of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1][3] Consequently, the modulation of BACE-1 activity is a primary therapeutic target for Alzheimer's disease drug development.[1][4]
This document provides a detailed protocol for the detection of BACE-1 activity in cell lysates using the fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide. This substrate is designed based on the principles of fluorescence resonance energy transfer (FRET).[5][6] In its intact form, the fluorescence of the 7-methoxycoumarin-4-acetyl (MCA) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage by BACE-1, the MCA fluorophore is separated from the Dnp quencher, leading to an increase in fluorescence intensity that is directly proportional to BACE-1 activity.[2][3][7]
Principle of the Assay
The assay quantitatively measures the activity of BACE-1 in cell lysates through the cleavage of a specific FRET-based peptide substrate.
Materials and Reagents
Reagent and Equipment List
| Reagent/Equipment | Supplier/Catalog No. | Storage |
| This compound | e.g., MedChemExpress, MyBioSource | -20°C |
| Cell Lysis Buffer | e.g., Invitrogen FNN0021 | 4°C |
| Protease Inhibitor Cocktail | e.g., Sigma P7626 | -20°C |
| BACE-1 Assay Buffer (50 mM Sodium Acetate, pH 4.5) | N/A | Room Temp. |
| Recombinant Human BACE-1 (Positive Control) | e.g., BPS Bioscience | -80°C |
| BACE-1 Inhibitor (Negative Control) | e.g., Abcam | -20°C |
| 96-well black, clear-bottom plates | N/A | Room Temp. |
| Fluorescence plate reader | N/A | N/A |
| Dimethyl sulfoxide (DMSO) | N/A | Room Temp. |
Reagent Preparation
-
BACE-1 Substrate Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C, protected from light. The substrate is light-sensitive.[8]
-
Working BACE-1 Substrate Solution: Dilute the stock solution to the desired final concentration in BACE-1 Assay Buffer immediately before use.
-
Cell Lysis Buffer: Prepare the lysis buffer containing protease inhibitors to prevent non-specific protein degradation. A common composition is 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and a protease inhibitor cocktail.[1]
-
BACE-1 Assay Buffer (50 mM Sodium Acetate, pH 4.5): Prepare and adjust the pH to 4.5. This acidic pH is optimal for BACE-1 activity.[1]
Experimental Protocols
Cell Lysate Preparation
-
Cell Culture: Culture cells to the desired confluency. For inhibitor studies, cells can be treated with compounds at this stage.[1]
-
Washing: Aspirate the culture medium and wash the cells once with ice-cold PBS.[1]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells and incubate on ice for 15-20 minutes with gentle agitation.[1]
-
Collection and Clarification: Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the soluble proteins including BACE-1, to a fresh, pre-chilled tube.[1]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal loading in the BACE-1 activity assay.[1]
BACE-1 Activity Assay
-
Plate Setup: In a 96-well black plate, add the components for each reaction as described in the table below. It is recommended to perform all measurements in duplicate or triplicate.[8]
Well Type Component 1 Component 2 Component 3 Component 4 Sample X µL Cell Lysate BACE-1 Assay Buffer - - Positive Control X µL Recombinant BACE-1 BACE-1 Assay Buffer - - Negative Control X µL Recombinant BACE-1 BACE-1 Inhibitor BACE-1 Assay Buffer - Blank BACE-1 Assay Buffer - - - -
Volume Adjustment: Adjust the volume in each well to 50 µL with BACE-1 Assay Buffer.[1]
-
Reaction Initiation: Add 50 µL of the working BACE-1 substrate solution to each well to initiate the reaction.[1]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[1] Measure the fluorescence intensity at an excitation wavelength of 320-350 nm and an emission wavelength of 405-500 nm.[8][9] The readings can be taken in a kinetic mode (e.g., every 5 minutes for 60 minutes) or as an endpoint reading after a specific incubation time (e.g., 30-60 minutes).[8]
Data Analysis and Presentation
The BACE-1 activity is proportional to the rate of increase in fluorescence intensity.
-
Blank Subtraction: Subtract the fluorescence readings of the blank wells from the readings of all other wells.
-
Kinetic Analysis: For kinetic assays, determine the reaction rate (slope of the fluorescence intensity versus time curve).
-
Endpoint Analysis: For endpoint assays, the net fluorescence intensity (endpoint reading - initial reading) is used.
-
Data Normalization: Normalize the BACE-1 activity to the total protein concentration of the cell lysate.
Sample Data Tables
Table 1: Kinetic BACE-1 Activity Data
| Sample ID | Protein Conc. (µg/µL) | Rate (RFU/min) | Normalized Activity (RFU/min/µg) |
| Control Lysate | 2.0 | 50.5 | 25.25 |
| Treated Lysate 1 | 2.0 | 25.2 | 12.60 |
| Treated Lysate 2 | 2.0 | 10.8 | 5.40 |
| Positive Control | N/A | 150.0 | N/A |
| Negative Control | N/A | 5.2 | N/A |
Table 2: Endpoint BACE-1 Activity Data
| Sample ID | Protein Conc. (µg/µL) | Net Fluorescence (RFU) | Normalized Activity (RFU/µg) |
| Control Lysate | 2.0 | 3025 | 1512.5 |
| Treated Lysate 1 | 2.0 | 1510 | 755.0 |
| Treated Lysate 2 | 2.0 | 650 | 325.0 |
| Positive Control | N/A | 9000 | N/A |
| Negative Control | N/A | 310 | N/A |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | - Low BACE-1 activity in lysates- Substrate degradation- Incorrect filter settings | - Increase protein concentration- Use fresh substrate- Check plate reader settings |
| High Background | - Autofluorescence of compounds- Contaminated reagents | - Include a compound-only control- Use fresh, high-purity reagents |
| High Well-to-Well Variability | - Pipetting errors- Incomplete mixing | - Use calibrated pipettes- Gently tap the plate to mix |
Conclusion
This protocol provides a robust and sensitive method for the determination of BACE-1 activity in cell lysates using the FRET substrate this compound. The assay is suitable for screening BACE-1 inhibitors and for studying the regulation of BACE-1 activity in various cellular contexts, making it a valuable tool for Alzheimer's disease research and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Identification of Novel BACE1 Inhibitors by Combination of Pharmacophore Modeling, Structure-Based Design and In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for in vitro BACE-1 Inhibition Assay using MCA-SEVNLDAEFR-K(Dnp)-RR, amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase, is a key aspartyl protease in the amyloidogenic pathway.[1][2] Its role in the cleavage of the amyloid precursor protein (APP) leads to the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1][2] Consequently, the inhibition of BACE-1 is a primary therapeutic strategy for the treatment of this neurodegenerative disorder. This document provides a detailed protocol for an in vitro BACE-1 inhibition assay using a highly specific fluorogenic substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide. This assay, based on the principle of Fluorescence Resonance Energy Transfer (FRET), offers a sensitive and high-throughput method for identifying and characterizing potential BACE-1 inhibitors.[3][4]
The FRET-based assay utilizes a synthetic peptide substrate that mimics the "Swedish" mutation of APP, which enhances its cleavage by BACE-1.[4][5] The substrate, this compound, incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (MCA), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp).[5] In the intact peptide, the close proximity of MCA and Dnp results in the quenching of MCA's fluorescence. Upon cleavage of the peptide by BACE-1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the enzyme's activity.[3][4]
Data Presentation
The following tables summarize representative quantitative data for the BACE-1 inhibition assay. Table 1 provides the key specifications of the FRET substrate, while Table 2 presents typical inhibitory activities of well-characterized BACE-1 inhibitors.
| Parameter | Value | Reference |
| Substrate Name | This compound | [5] |
| Fluorophore (Donor) | (7-Methoxycoumarin-4-yl)acetyl (MCA) | [5] |
| Quencher (Acceptor) | 2,4-Dinitrophenyl (Dnp) | [5] |
| Excitation Wavelength | 320-328 nm | [1] |
| Emission Wavelength | 393-405 nm | [1][6] |
| Molecular Formula | C₈₆H₁₂₅N₂₇O₂₉ | [5] |
| CAS Number | 438625-61-7 | [5] |
Table 1: Specifications of the BACE-1 FRET Substrate
| Inhibitor | IC₅₀ (nM) | Assay Conditions | Reference |
| Verubecestat (MK-8931) | 13 | Cell-free FRET assay | |
| Lanabecestat (AZD3293) | 26 | Cell-free FRET assay | |
| BACE-1 Inhibitor IV | 15 | Cell-free FRET assay |
Table 2: Inhibitory Activity of Reference Compounds against BACE-1. Note: The specific substrate used to determine these exact IC₅₀ values was not specified in the available resources, but they are representative for FRET-based BACE-1 assays.
Experimental Protocols
This section provides a detailed methodology for performing the in vitro BACE-1 inhibition assay.
Materials and Reagents
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate: this compound
-
BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Reference BACE-1 inhibitors (e.g., Verubecestat, Lanabecestat)
-
Dimethyl sulfoxide (DMSO)
-
Black, opaque 96- or 384-well microplates
-
Fluorescence microplate reader with excitation and emission filters for the MCA/Dnp pair
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the BACE-1 FRET substrate in DMSO. Further dilute the substrate to the desired working concentration in BACE-1 Assay Buffer.
-
Reconstitute the recombinant human BACE-1 enzyme in BACE-1 Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare stock solutions of test compounds and reference inhibitors in DMSO. Create a serial dilution series of the inhibitors in BACE-1 Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
-
-
Assay Protocol (96-well plate format):
-
Add 20 µL of BACE-1 Assay Buffer to the 'blank' (no enzyme) and 'positive control' (no inhibitor) wells.
-
Add 20 µL of the serially diluted test compounds or reference inhibitors to the respective wells.
-
Add 20 µL of the diluted BACE-1 enzyme solution to the positive control and inhibitor wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the BACE-1 FRET substrate solution to all wells, bringing the total volume to 60 µL.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at ~325 nm and emission at ~393 nm.[6] Readings should be taken kinetically every 1-2 minutes for 30-60 minutes at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of BACE-1 inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (V_inhibitor - V_blank) / (V_positive_control - V_blank)]
-
Determine the IC₅₀ value for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
BACE-1 Signaling Pathway
Caption: Amyloidogenic pathway showing BACE-1 cleavage of APP.
Experimental Workflow
Caption: Workflow for the in vitro BACE-1 inhibition assay.
FRET Assay Principle
Caption: Principle of the FRET-based BACE-1 assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cenmed.com [cenmed.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Invitrogen™ BACE1 (β-Secretase) FRET Assay Kit, red | Fisher Scientific [fishersci.ca]
- 5. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 6. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MCA-SEVNLDAEFR-K(Dnp)-RR Amide Concentration for BACE-1 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic BACE-1 substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your BACE-1 assays using the MCA-SEVNLDAEFR-K(Dnp)-RR substrate.
Question 1: What is the optimal concentration of MCA-SEVNLDAEFR-K(Dnp)-RR to use in my BACE-1 assay?
Answer: The optimal substrate concentration should be determined empirically for your specific assay conditions. A good starting point is to test a concentration range of 0-10 µM.[1] To identify the ideal concentration, it is recommended to perform a substrate titration experiment to determine the Michaelis-Menten constant (Km). Assaying at a concentration equal to or slightly above the Km value will ensure the reaction rate is sensitive to changes in enzyme activity and not limited by substrate availability.
Question 2: I am observing high background fluorescence in my assay. What are the possible causes and solutions?
Answer: High background fluorescence can originate from several sources. Here are common causes and troubleshooting steps:
-
Substrate Autofluorescence: The MCA fluorophore can exhibit some intrinsic fluorescence.
-
Solution: Always include a "no-enzyme" control well containing the substrate and all other assay components except for the BACE-1 enzyme. Subtract the fluorescence of this control from your experimental wells.
-
-
Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent impurities.
-
Solution: Use high-purity reagents and freshly prepared buffers. Test the background fluorescence of each component individually.
-
-
Light Sensitivity: The MCA-SEVNLDAEFR-K(Dnp)-RR substrate is light-sensitive and can degrade over time, leading to increased background fluorescence.
-
Solution: Protect the substrate from light by storing it in a dark container and minimizing light exposure during plate preparation. Prepare substrate solutions fresh for each experiment.
-
-
Non-specific Binding: The substrate or enzyme may non-specifically bind to the microplate wells.
-
Solution: Consider using black, low-binding microplates. The inclusion of a non-ionic detergent like 0.01% Tween-20 in the assay buffer can also help reduce non-specific binding.
-
Question 3: My assay signal is very low or absent. What should I do?
Answer: A low or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions.
-
Inactive Enzyme: The BACE-1 enzyme may have lost its activity.
-
Solution: Ensure the enzyme has been stored correctly at -80°C and avoid repeated freeze-thaw cycles.[2] Always include a positive control with a known active BACE-1 enzyme to validate your assay setup.
-
-
Substrate Degradation: The MCA-SEVNLDAEFR-K(Dnp)-RR substrate may have degraded.
-
Solution: As mentioned, this substrate is light-sensitive. Ensure it has been stored properly and prepare fresh solutions.
-
-
Incorrect Buffer Conditions: BACE-1 has an optimal pH of around 4.5.
-
Solution: Verify the pH of your assay buffer. A common buffer is 50 mM sodium acetate at pH 4.5.
-
-
Insufficient Incubation Time: The reaction may not have had enough time to proceed.
-
Solution: For endpoint assays, try increasing the incubation time (e.g., from 30 minutes to 60 minutes or longer) at 37°C. For kinetic assays, extend the reading time.
-
Question 4: How does the solvent for my test compounds, such as DMSO, affect the BACE-1 assay?
Answer: Dimethyl sulfoxide (DMSO) is a common solvent for test compounds, but it can impact enzyme activity.
-
Inhibition at High Concentrations: High concentrations of DMSO can inhibit BACE-1 activity.
-
Solvent Effects on Signal: DMSO itself can have an effect on the fluorescence signal and cell viability in cell-based assays.[4]
-
Solution: Always include a vehicle control in your experiment that contains the same final concentration of DMSO as your test compound wells. This allows for the accurate assessment of the compound's effect.
-
Data Presentation
Table 1: Recommended Starting Concentrations for BACE-1 Assay Components
| Component | Recommended Starting Concentration/Range | Key Considerations |
| MCA-SEVNLDAEFR-K(Dnp)-RR | 0 - 10 µM[1] | Titrate to determine optimal concentration (ideally at or above Km). |
| Recombinant Human BACE-1 | 0.2 - 0.5 nM[1] | Titrate to find a concentration that gives a linear reaction rate. |
| Sodium Acetate Buffer | 50 mM, pH 4.5 | BACE-1 activity is optimal at acidic pH. |
| DMSO (for inhibitors) | ≤ 1% final concentration[2] | Higher concentrations can inhibit enzyme activity. |
Experimental Protocols
Detailed Methodology for BACE-1 Activity Assay using MCA-SEVNLDAEFR-K(Dnp)-RR
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Sodium Acetate, pH 4.5.
-
BACE-1 Enzyme: Thaw recombinant human BACE-1 enzyme on ice. Dilute to the desired concentration (e.g., 2X final concentration) in cold Assay Buffer.
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired concentration (e.g., 2X final concentration). Protect from light.
-
Inhibitor/Test Compound: Prepare serial dilutions of the test compound in Assay Buffer containing the same percentage of DMSO as the final assay concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the inhibitor/test compound dilutions or vehicle control (Assay Buffer with DMSO) to the wells of a black 96-well plate.
-
Add 25 µL of the diluted BACE-1 enzyme solution to each well.
-
Pre-incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Initiate the reaction by adding 25 µL of the diluted substrate solution to each well.
-
Incubate the plate for 30-120 minutes at 37°C, protected from light. For kinetic assays, begin reading immediately.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~320 nm and emission at ~405 nm.
-
-
Controls to Include:
-
Blank (No Enzyme, No Substrate): 100 µL Assay Buffer.
-
No-Enzyme Control: 75 µL Assay Buffer + 25 µL Substrate Working Solution.
-
Positive Control (No Inhibitor): 50 µL Vehicle Control + 25 µL BACE-1 Enzyme Solution + 25 µL Substrate Working Solution.
-
Mandatory Visualization
Caption: Experimental workflow for a BACE-1 enzymatic assay.
Caption: A logical flow for troubleshooting common BACE-1 assay issues.
References
- 1. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Effects of Solvent Dimethyl Sulfoxide Invites a Rethink of Its Application in Amyloid Beta Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
how to correct for background fluorescence with MCA-SEVNLDAEFR-K(Dnp)-RR, amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide. The content is designed to help users identify and correct for sources of background fluorescence, ensuring data accuracy and reliability in their enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it function?
A1: this compound is a fluorogenic peptide substrate primarily used to measure the activity of proteases like β-secretase (BACE).[1] It operates on the principle of Förster Resonance Energy Transfer (FRET).[2][3][4] The peptide incorporates a fluorescent donor molecule, 7-Methoxycoumarin-4-acetic acid (MCA), and a quencher molecule, 2,4-Dinitrophenyl (Dnp).[5][6] In the intact peptide, the close proximity of Dnp to MCA suppresses or "quenches" the fluorescence of MCA.[2][7] When a target protease cleaves the peptide sequence, MCA and Dnp are separated, disrupting the FRET process. This separation leads to a quantifiable increase in fluorescence, which is directly proportional to the enzyme's activity.[2]
Q2: What are the primary sources of high background fluorescence in my assay?
A2: High background fluorescence can originate from several sources:
-
Autofluorescence: Intrinsic fluorescence from biological materials in the sample, buffers, or the microplates themselves. Cellular autofluorescence is often higher in the blue wavelength range used to excite MCA.[8]
-
Substrate Impurity or Degradation: The peptide substrate may contain impurities or degrade over time, resulting in a fraction of unquenched MCA that contributes to a high baseline signal.
-
Non-specific Binding: The fluorescent peptide may bind to other proteins or components in the assay, altering its fluorescent properties.[9]
-
Test Compound Interference: When screening chemical libraries, the test compounds themselves can be fluorescent or interfere with the assay signal.[10][11]
-
Reagent Contamination: Buffers, solvents (like DMSO), or other reagents may be contaminated with fluorescent substances.[12]
-
High Substrate Concentration: Using an excessive concentration of the peptide can lead to an elevated background signal.[12]
Q3: What is the most critical first step to diagnose and correct for high background?
A3: The most crucial first step is the inclusion of proper controls in your experimental setup. Controls allow you to isolate and quantify the fluorescence signals originating from different components of your assay, enabling accurate background subtraction.
Q4: How should I design my controls to effectively measure and subtract background?
A4: A comprehensive set of controls is essential. You should include wells for each of the following:
-
Buffer Only (Blank): Contains only the assay buffer and any solvents (e.g., DMSO). This measures the background from the buffer, solvent, and microplate.
-
Substrate Only: Contains the buffer and the this compound substrate. This helps determine the background from the substrate itself, including any impurities or inherent lack of quenching.
-
Enzyme Only: Contains the buffer and the enzyme. This measures any intrinsic fluorescence of the enzyme preparation.
-
Complete Reaction: Contains all components (buffer, substrate, enzyme).
-
Test Compound Control (for screening): Contains buffer, substrate, and the test compound (no enzyme). This is vital for identifying autofluorescent compounds.[10]
The background signal is typically calculated from the "Substrate Only" wells and should be subtracted from the fluorescence values of the complete reaction wells.
Q5: After subtracting the blank, my signal-to-background ratio is still low. What are my next steps?
A5: If background remains an issue after subtraction, consider the following optimizations:
-
Titrate Substrate Concentration: Perform a serial dilution of the peptide to find the optimal concentration that provides a robust signal upon cleavage while keeping the background fluorescence low.[12]
-
Check Reagent Purity: Use high-purity, spectroscopy-grade reagents and solvents. Test individual buffer components for fluorescence.
-
Incorporate Additives: In some cases, adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a protein like Bovine Serum Albumin (BSA) to the assay buffer can help reduce non-specific binding.[12]
-
Select Appropriate Microplates: Use non-fluorescent, opaque black microplates, which are standard for fluorescence assays to minimize light scatter and well-to-well crosstalk.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
| Problem | Possible Cause | Recommended Solution |
| High fluorescence in "Substrate Only" control wells | 1. Substrate Degradation: The peptide has been improperly stored (e.g., exposure to light, repeated freeze-thaw cycles) or is old.[6] 2. Low Purity Substrate: The peptide synthesis was incomplete, or purification was insufficient, leaving a percentage of unquenched MCA. | 1. Use a fresh aliquot of the substrate. Store stock solutions at -20°C or lower, protected from light, and in appropriate solvents like DMSO.[1][6] 2. Purchase high-purity (≥95%) substrate from a reputable supplier.[1] Verify purity via HPLC if possible. |
| Fluorescence signal drifts or is unstable | 1. Photobleaching: The MCA fluorophore is being destroyed by prolonged exposure to the excitation light source. 2. Temperature Fluctuation: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures can cause reaction rates to vary. | 1. Minimize the exposure of the samples to light. Take readings at defined time points rather than continuous monitoring if possible. 2. Ensure the plate reader's incubation chamber is set to the correct temperature and has equilibrated before starting the measurement. |
| High fluorescence in "Buffer Only" or "Enzyme Only" wells | 1. Contaminated Reagents: The assay buffer, water, or enzyme stock solution is contaminated with a fluorescent substance. 2. Autofluorescence: The assay medium (if using cell-based assays) or the microplate itself is autofluorescent.[8] | 1. Prepare fresh buffers using high-purity water and reagents. Test individual components for fluorescence. 2. Switch to black, opaque-walled microplates designed for fluorescence. If using cell media, use phenol red-free media, as phenol red can interfere with fluorescence. |
| Non-linear reaction progress curves | 1. Inner Filter Effect: At high substrate or product concentrations, the solution can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence.[13] 2. Substrate Depletion: During the course of the reaction, the substrate is consumed, causing the reaction rate to slow down. | 1. Work within a lower, linear range of substrate concentration. You can test for this by creating a standard curve with free MCA.[13] 2. Use only the initial linear portion of the reaction curve to calculate the enzymatic activity rate.[14] |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Fluorophore (Donor) | MCA (7-Methoxycoumarin-4-acetic acid) | [5][15] |
| Quencher (Acceptor) | Dnp (2,4-Dinitrophenyl) | [5][6] |
| Excitation Wavelength (Max) | ~325 - 328 nm | [1][3] |
| Emission Wavelength (Max) | ~393 - 420 nm | [1][3] |
Experimental Protocols
Protocol 1: Background Measurement and Correction
This protocol details the necessary steps to accurately measure and correct for background fluorescence.
-
Prepare Reagents: Prepare assay buffer, enzyme stock, and substrate stock solutions. The substrate is often dissolved in DMSO.[1]
-
Design Plate Layout: On a 96-well black, opaque plate, designate wells for each control:
-
Column 1: Buffer Only (Blank)
-
Column 2: Substrate Only
-
Column 3: Enzyme Only
-
Columns 4-12: Test conditions (Complete Reaction)
-
-
Pipette Reagents:
-
Add assay buffer to all wells.
-
Add the appropriate volume of solvent (e.g., DMSO) to the "Buffer Only" wells.
-
Add the substrate to "Substrate Only" and "Test" wells.
-
Add the enzyme to "Enzyme Only" and "Test" wells.
-
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for a set period, protected from light.
-
Measure Fluorescence: Read the plate on a fluorometer with excitation set to ~328 nm and emission to ~420 nm.
-
Calculate Corrected Signal:
-
Calculate the average fluorescence of the "Substrate Only" replicates (Average_Background).
-
For each "Test" well, calculate the corrected signal: Corrected RFU = Test_Well_RFU - Average_Background.
-
Protocol 2: Determining Optimal Substrate Concentration
-
Prepare Substrate Dilutions: Create a 2-fold serial dilution of the this compound substrate in assay buffer, starting from a concentration known to be in excess.
-
Set Up Plate: In a 96-well plate, add each substrate dilution to two sets of wells.
-
Initiate Reaction: Add enzyme to one set of the wells (Reaction wells). Add an equivalent volume of buffer to the other set (Background wells).
-
Monitor Fluorescence: Measure the fluorescence kinetically over time (e.g., every minute for 30-60 minutes).
-
Analyze Data:
-
For each concentration, subtract the background fluorescence from the reaction well fluorescence.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Plot V₀ versus substrate concentration. The optimal concentration is typically at or near the Michaelis-Menten constant (Km), where the reaction rate is sensitive to enzyme activity but the background is minimized.
-
Visualizations
Caption: FRET mechanism of the MCA-Dnp peptide substrate.
Caption: Experimental workflow for background correction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotium.com [biotium.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Spectrum [MCA (7-Methoxycoumarin-4-acetic acid)] | AAT Bioquest [aatbio.com]
effect of pH on MCA-SEVNLDAEFR-K(Dnp)-RR, amide cleavage by BACE-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide for measuring Beta-secretase 1 (BACE-1) activity, with a specific focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for BACE-1 cleavage of the this compound substrate?
A1: The optimal pH for BACE-1 enzymatic activity is acidic, typically around pH 4.5.[1][2][3][4] The enzyme exhibits significantly reduced activity at neutral or alkaline pH.[1][5] This is because BACE-1 is primarily active in acidic intracellular compartments like endosomes.[5][6]
Q2: Why is BACE-1 activity pH-dependent?
A2: The pH dependence of BACE-1 activity is multifactorial. The catalytic activity of BACE-1 relies on a pair of aspartic acid residues (Asp32 and Asp228) in its active site, which function as a general acid and general base.[1] The protonation state of these residues is critical for catalysis and is directly influenced by the surrounding pH.[1] Furthermore, pH induces conformational changes in the enzyme. A flexible "flap" region covering the active site remains open at the optimal acidic pH, allowing substrate access. At low or high pH, this flap tends to close, inhibiting substrate binding.[1][7]
Q3: What type of buffer should I use for my BACE-1 activity assay?
A3: A sodium acetate buffer at a pH of 4.0 to 4.5 is the most commonly recommended buffer for in vitro BACE-1 activity assays using fluorogenic substrates.[3][8][9][10]
Q4: Can I perform the BACE-1 activity assay at a neutral pH?
A4: While it is possible to measure some BACE-1 activity at a neutral pH, the efficiency will be very low.[1][5] The enzyme is largely inactive at pH 7.4, which is the pH of the extracellular environment where BACE-1 is also found.[5] For sensitive and accurate measurements of BACE-1 activity, an acidic assay buffer is strongly recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no fluorescent signal | Incorrect assay pH: The buffer pH is not within the optimal range for BACE-1 activity (pH 4.0-4.5). | Prepare a fresh sodium acetate buffer at the recommended pH and verify with a calibrated pH meter. |
| Inactive enzyme: The BACE-1 enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme is stored at -80°C and avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme for the assay.[11] | |
| Substrate degradation: The fluorogenic substrate is light-sensitive and may have degraded. | Protect the substrate from light during storage and handling. Prepare fresh substrate dilutions for each experiment.[8][10] | |
| Insufficient enzyme or substrate concentration: The concentration of the enzyme or substrate may be too low. | Optimize the concentrations of both BACE-1 and the substrate. Refer to the manufacturer's protocol or relevant literature for recommended concentration ranges.[8][9] | |
| High background fluorescence | Substrate auto-hydrolysis: The substrate may be hydrolyzing spontaneously, leading to a high background signal. | Include a "substrate blank" control (containing buffer and substrate but no enzyme) in your experiment to measure and subtract the background fluorescence.[9] |
| Contaminated reagents: The buffer or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate or inconsistent pipetting can lead to variability. | Use calibrated pipettes and ensure proper mixing of all components in the reaction wells. |
| Temperature fluctuations: Variations in incubation temperature can affect enzyme kinetics. | Ensure a stable and consistent incubation temperature throughout the experiment. A temperature-controlled plate reader is recommended for kinetic assays.[8] |
Experimental Protocols
BACE-1 Activity Assay using this compound
This protocol provides a general framework. Specific concentrations and incubation times may require optimization.
Materials:
-
Recombinant human BACE-1 enzyme
-
Fluorogenic substrate: this compound
-
BACE-1 Inhibitor (optional, for control)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~320-350 nm and emission at ~405-490 nm.[9]
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer (50 mM Sodium Acetate) and adjust the pH to 4.5 using acetic acid.[8]
-
Dilute the BACE-1 enzyme to the desired concentration in ice-cold Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in Assay Buffer. Protect the substrate solution from light.[8]
-
-
Assay Setup (per well):
-
Blank: 50 µL Assay Buffer + 50 µL Substrate solution
-
Positive Control: 50 µL BACE-1 enzyme solution + 50 µL Substrate solution
-
Inhibitor Control (optional): 50 µL BACE-1 enzyme solution pre-incubated with inhibitor + 50 µL Substrate solution
-
Test Compound: 50 µL BACE-1 enzyme solution pre-incubated with test compound + 50 µL Substrate solution
-
-
Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the rate of substrate cleavage from the slope of the linear portion of the kinetic curve or the endpoint fluorescence.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal pH for BACE-1 Activity | 4.5 | [1][2][3][4] |
| Recommended Assay Buffer | 50 mM Sodium Acetate | [8][10] |
| Substrate Excitation Wavelength | ~320-350 nm | [9] |
| Substrate Emission Wavelength | ~405-490 nm | [9] |
Visualizations
Caption: Workflow for a typical BACE-1 enzymatic assay.
Caption: Effect of pH on BACE-1 conformation and activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional insights from targeted imaging BACE1: the first near-infrared fluorescent probe for Alzheimer’s disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-induced convergence of APP and BACE-1 in acidic microdomains via an endocytosis-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-Dependent Population Shift Regulates BACE1 Activity and Inhibition: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Stability of MCA-SEVNLVDAEFR-K(Dnp)-RR, amide
This technical support center provides guidance on the stability of the fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, commonly used in assays for enzymes such as β-secretase (BACE1). Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
The lyophilized peptide should be stored at -20°C.[1][2] Several suppliers indicate that the product is stable for at least four years when stored under these conditions.[3]
Q2: How should I store the peptide once it is dissolved in a solvent?
For reconstituted peptide solutions, it is recommended to store them at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[3] It is also advised to protect the solution from light, as the MCA fluorophore and Dnp quencher can be light-sensitive.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the solution into single-use volumes.
Q3: In which solvent should I dissolve the peptide?
The peptide is soluble in DMSO.[5] For aqueous buffers, the solubility can depend on the overall charge of the peptide. Given the amino acid sequence, this peptide is likely to be soluble in aqueous solutions. If you encounter solubility issues, a small amount of DMSO can be used to aid dissolution before diluting to the final concentration in your assay buffer.[3]
Q4: How stable is the peptide in a typical assay buffer?
-
pH: Extreme pH values can lead to the hydrolysis of peptide bonds. The optimal pH for the stability of the peptide will likely be close to neutral, but this should be determined empirically for your specific assay conditions.
-
Temperature: Higher temperatures will accelerate the degradation of the peptide. Assays should be performed at the recommended temperature, and prolonged incubations at elevated temperatures should be avoided.
-
Enzymatic Degradation: If your sample contains contaminating proteases, the peptide substrate may be cleaved, leading to a high background signal.
-
Light Exposure: Both the 7-methoxycoumarin (MCA) fluorophore and the dinitrophenyl (Dnp) quencher are light-sensitive.[4] Prolonged exposure to light can lead to photobleaching and a decrease in signal. It is recommended to work in a light-protected environment.[6]
For assays like BACE1 activity, it is often recommended to prepare the substrate solution fresh for each experiment to ensure optimal performance.[4]
Q5: How can I determine the stability of the peptide in my specific assay buffer?
To obtain quantitative data on the stability of the peptide in your specific assay buffer, you can perform a stability study using High-Performance Liquid Chromatography (HPLC). This will allow you to monitor the degradation of the intact peptide over time under your experimental conditions. A detailed protocol for this is provided below.
Peptide Stability Signaling Pathway
The cleavage of the fluorogenic peptide substrate by an enzyme like BACE1 results in a detectable fluorescent signal. This process is a cornerstone of many enzyme activity assays.
Caption: FRET mechanism of the fluorogenic peptide substrate.
Quantitative Data Summary
While specific quantitative stability data for this peptide in various assay buffers is limited in the public domain, the following table summarizes the recommended storage conditions. A template is also provided for you to record your own stability data.
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | ≥ 4 years | [3] |
| In Solvent (DMSO) | -20°C | up to 1 month | [3] |
| In Solvent (DMSO) | -80°C | up to 6 months | [3] |
Table 2: Template for Experimental Stability Data
| Assay Buffer Composition | pH | Temperature (°C) | Half-life (hours) | Notes |
| e.g., 50 mM Sodium Acetate | 4.5 | 25 | ||
| e.g., 50 mM Tris-HCl | 7.4 | 37 | ||
| Your Buffer |
Experimental Protocol: Peptide Stability Assessment by HPLC
This protocol outlines a method to determine the stability of this compound in your assay buffer.
Objective: To quantify the percentage of intact peptide remaining over time under specific buffer and temperature conditions.
Materials:
-
This compound
-
Your chosen assay buffer
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the lyophilized peptide in DMSO to a known concentration (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your assay buffer to the final working concentration you use in your experiments (e.g., 10 µM).
-
Set Up Time Points: Aliquot the working solution into several autosampler vials, one for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the vials at the desired temperature for your assay.
-
HPLC Analysis:
-
At each time point, inject a vial onto the HPLC system.
-
Use a suitable gradient to separate the intact peptide from any degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at a wavelength where the peptide absorbs (typically 214 nm for the peptide backbone or 328 nm for the MCA group).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the chromatogram from the t=0 time point.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time to determine the stability profile and calculate the half-life.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing the stability of the peptide using HPLC.
Caption: Workflow for assessing peptide stability via HPLC.
Troubleshooting Guide
Problem 1: High background fluorescence in the assay.
-
Possible Cause: Peptide degradation in the assay buffer prior to starting the reaction.
-
Solution: Prepare the substrate solution fresh just before use. Perform a stability check of the peptide in your assay buffer using the HPLC method described above. If the peptide is unstable, consider adjusting the buffer composition or pH.
-
Possible Cause: Contamination of the sample with proteases.
-
Solution: Ensure that all reagents and equipment are clean. If using biological samples, consider adding a broad-spectrum protease inhibitor cocktail (ensure it does not inhibit your enzyme of interest).
-
Possible Cause: Light-induced degradation of the peptide.
-
Solution: Protect the peptide solution and the assay plate from light at all times. Use opaque tubes and plates if possible.
Problem 2: Loss of fluorescent signal over time (in a kinetic assay).
-
Possible Cause: Photobleaching of the MCA fluorophore.
-
Solution: Reduce the intensity of the excitation light or the duration of exposure. Ensure that the measurements are taken at appropriate intervals to minimize light exposure.
-
Possible Cause: Precipitation of the peptide out of solution.
-
Solution: Check the solubility of the peptide in your assay buffer at the working concentration. If precipitation is observed, you may need to add a small amount of an organic solvent like DMSO or a non-ionic detergent.
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent preparation of the peptide solution.
-
Solution: Ensure accurate and consistent pipetting when preparing stock and working solutions. Use a calibrated pipette.
-
Possible Cause: Degradation of the peptide due to improper storage.
-
Solution: Aliquot the peptide stock solution and store it properly at -20°C or -80°C. Avoid multiple freeze-thaw cycles.
-
Possible Cause: Variability in assay conditions.
-
Solution: Ensure that the pH, temperature, and incubation times are consistent between experiments.
References
common interferences in MCA-SEVNLDAEFR-K(Dnp)-RR, amide BACE-1 assays
"RET Assays
Welcome to the Technical Support Center for BACE-1 assays utilizing the MCA-SEVNLDAEFR-K(Dnp)-RR, amide FRET substrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this specific assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound BACE-1 assay?
This assay is based on Fluorescence Resonance Energy Transfer (FRET). The substrate peptide, this compound, contains a fluorescent donor molecule, (7-Methoxycoumarin-4-yl)acetyl (MCA), and a quencher molecule, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp quencher to the MCA fluorophore results in the suppression of fluorescence. When BACE-1 cleaves the peptide sequence, MCA is separated from Dnp, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to BACE-1 enzymatic activity.[1]
Q2: What are the optimal excitation and emission wavelengths for the MCA fluorophore?
The optimal excitation wavelength for MCA is approximately 320-328 nm, and the optimal emission wavelength is around 393-405 nm.
Q3: What are some common causes of high background fluorescence in my assay?
High background fluorescence can stem from several sources:
-
Autofluorescence of test compounds: The compounds being screened may themselves be fluorescent at the assay's excitation and emission wavelengths.
-
Contaminated reagents: Buffers, solvents, or other assay components may be contaminated with fluorescent impurities.
-
Non-enzymatic hydrolysis of the substrate: The FRET substrate may degrade over time, leading to a baseline signal.
-
Well plate material: Using incorrect microplates (e.g., clear plates instead of black plates for fluorescence) can increase background.[2]
Q4: My fluorescence signal is lower than expected. What are the potential reasons?
A low signal can be attributed to several factors:
-
Inactive enzyme: The BACE-1 enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.[3][4]
-
Incorrect buffer conditions: BACE-1 has an optimal pH of around 4.5.[1] Ensure the assay buffer has the correct pH.
-
Inhibitors in the sample: The test sample itself may contain inhibitors of BACE-1.
-
Inaccurate pipetting: Errors in pipetting enzyme, substrate, or compounds will lead to inconsistent and potentially low readings.
-
Instrument settings: Incorrect gain settings or filter sets on the fluorescence plate reader can result in a lower-than-expected signal.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your BACE-1 experiments in a question-and-answer format.
Problem 1: High variability between replicate wells.
-
Question: I am observing significant differences in fluorescence readings between my replicate wells, even for my controls. What could be the cause?
-
Answer: High variability can be caused by several factors:
-
Pipetting errors: Inaccurate or inconsistent pipetting is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques. Preparing a master mix for reagents can help ensure consistency.[2]
-
Incomplete mixing: Ensure all components in the wells are thoroughly mixed before reading.
-
Air bubbles: Bubbles in the wells can interfere with light paths and lead to erroneous readings. Centrifuge the plate briefly to remove bubbles.
-
Temperature gradients: Inconsistent temperatures across the plate can affect enzyme activity. Allow all reagents and the plate to equilibrate to the assay temperature.
-
Problem 2: My positive control (no inhibitor) shows low activity.
-
Question: The fluorescence signal in my positive control wells is not increasing as expected. What should I check?
-
Answer:
-
Enzyme Activity: Verify the activity of your BACE-1 enzyme stock. It may have degraded due to improper storage. Consider using a fresh aliquot.[3][4]
-
Substrate Integrity: The FRET substrate is light-sensitive.[5] Ensure it has been stored properly in the dark and at -20°C. Prepare fresh substrate dilutions for each experiment.
-
Assay Buffer pH: BACE-1 activity is highly pH-dependent. Prepare fresh assay buffer and confirm its pH is in the optimal range (around 4.5).[1]
-
Reagent Concentrations: Double-check the final concentrations of the enzyme and substrate in the assay to ensure they are at the recommended levels.
-
Problem 3: I suspect my test compound is interfering with the assay.
-
Question: I am screening a library of compounds and some are showing inhibition, but I'm not sure if it's real. How can I identify interfering compounds?
-
Answer: Test compounds can interfere in several ways. It is crucial to perform counter-screens to rule out false positives.
-
Autofluorescence: To check for compound autofluorescence, run a control plate containing the compounds in assay buffer without the BACE-1 enzyme. A high signal in these wells indicates the compound itself is fluorescent.
-
Fluorescence Quenching: Some compounds can quench the fluorescence of the MCA fluorophore. This can be tested by incubating the compound with the cleaved, fluorescent product of the substrate and observing if the signal decreases.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This can often be identified by a steep and non-classical dose-response curve. Reducing the compound concentration or including a small amount of non-ionic detergent (e.g., Triton X-100) in the assay buffer can sometimes mitigate this.
-
Quantitative Data on Common Interferences
The following table summarizes classes of compounds that have been reported to interfere with BACE-1 assays and provides examples with their IC50 values. Note that these values can vary depending on the specific assay conditions.
| Compound Class | Example Compound | Reported IC50 (BACE-1) | Potential for Interference |
| Flavonoids | Myricetin | 2.8 µM[6] | Can exhibit fluorescence and aggregation. |
| Flavonoids | Quercetin | 5.4 µM[6] | Can exhibit fluorescence and aggregation. |
| Anthraquinones | Danthron | Nanomolar range (binding affinity)[6] | Can absorb light in the assay's wavelength range. |
| Anthraquinones | Chrysophanol | Nanomolar range (binding affinity)[6] | Can absorb light in the assay's wavelength range. |
| Aminothiazines | Compound 14 (in study) | 0.24 µM[7] | Identified as a BACE-1 inhibitor scaffold. |
| Aminoquinolines | Compound 34 (in study) | 0.8 nM[7] | Potent BACE-1 inhibitor scaffold. |
Experimental Protocols
Standard BACE-1 FRET Assay Protocol
This protocol provides a general framework for a BACE-1 enzymatic assay using the this compound substrate in a 96-well format.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE-1 Enzyme: Prepare a stock solution of recombinant human BACE-1 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
-
Substrate: Prepare a stock solution of this compound in DMSO. The final assay concentration is typically in the low micromolar range.
-
Test Compounds: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Procedure:
-
Add 2 µL of the test compound dilution or DMSO (for controls) to the wells of a black, opaque 96-well plate.
-
Add 48 µL of BACE-1 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Controls:
-
Positive Control (100% activity): Enzyme and substrate in the presence of DMSO without any inhibitor.
-
Negative Control (0% activity/background): Substrate and assay buffer without enzyme.
-
Inhibitor Control: A known BACE-1 inhibitor should be included as a reference.
-
Visualizations
BACE-1 Cleavage of APP Signaling Pathway
Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase.
BACE-1 FRET Assay Experimental Workflow
Caption: A typical workflow for a BACE-1 FRET-based screening assay.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common BACE-1 assay issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
improving signal-to-noise ratio with MCA-SEVNLDAEFR-K(Dnp)-RR, amide
Welcome to the technical support center for the fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide. This FRET-based peptide is a highly specific substrate for Beta-secretase 1 (BACE1), a key enzyme implicated in Alzheimer's disease pathogenesis.[1][2] Its cleavage by BACE1 separates a 7-methoxycoumarin (MCA) fluorophore from a 2,4-dinitrophenyl (Dnp) quencher, leading to a measurable increase in fluorescence.[3][4][5] This document provides essential information for researchers, scientists, and drug development professionals to effectively use this substrate and troubleshoot common experimental issues to achieve an optimal signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this substrate?
A1: This peptide is primarily used as a substrate in Fluorescence Resonance Energy Transfer (FRET) assays to measure the enzymatic activity of BACE1 (β-secretase).[1][2] It is widely used for high-throughput screening (HTS) of potential BACE1 inhibitors in drug discovery research for Alzheimer's disease.[1][2]
Q2: What are the optimal excitation and emission wavelengths for the MCA fluorophore?
A2: Upon cleavage, the MCA fluorophore should be excited at approximately 320-328 nm, with emission read at around 392-405 nm.[1][5] Optimal wavelengths may vary slightly depending on the specific microplate reader and buffer conditions, so it is advisable to confirm the ideal settings for your instrument.
Q3: How should I prepare and store the substrate?
A3: The peptide is typically supplied as a lyophilized powder. For a stock solution, dissolve the peptide in a small amount of DMSO.[6] Further dilutions into the final aqueous assay buffer should be done immediately before use. Store the lyophilized peptide and DMSO stock solution at -20°C or -80°C, protected from light and moisture to prevent degradation.[1][7] The diluted 3X substrate solution should be stored in an amber container as it is a photolabile molecule.[8]
Q4: Why is the assay performed at an acidic pH?
A4: BACE1 is an aspartic protease that exhibits optimal enzymatic activity at an acidic pH, typically between 4.0 and 5.0.[8] Performing the assay in a buffer such as sodium acetate at pH 4.5 ensures that the enzyme is in its most active state, maximizing the signal.
Q5: What are the key controls to include in my experiment?
A5: To ensure data quality, every experiment should include:
-
No-Enzyme Control: Substrate and buffer only, to measure background fluorescence and substrate autohydrolysis.
-
Positive Control: Substrate, buffer, and active BACE1 enzyme without any inhibitor, to measure maximum enzyme activity.
-
Inhibitor Control: Substrate, buffer, enzyme, and a known BACE1 inhibitor, to validate the assay's ability to detect inhibition.
-
Vehicle Control: Substrate, buffer, enzyme, and the same concentration of solvent (e.g., DMSO) used to dissolve test compounds.
Troubleshooting Guide
This guide addresses common issues encountered during BACE1 enzymatic assays that can affect the signal-to-noise ratio.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The peptide substrate is slowly breaking down without enzymatic action. | 1. Prepare substrate solutions fresh before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] Store aliquots at -80°C. |
| 2. Compound Interference: Test compounds are autofluorescent at the assay wavelengths.[2][3] | 2. Pre-screen all test compounds in the assay buffer without the substrate or enzyme to check for intrinsic fluorescence. | |
| 3. Contaminated Reagents: Buffer components or water may be fluorescent. | 3. Use high-purity reagents and water (e.g., Milli-Q or equivalent). Test individual buffer components for fluorescence. | |
| 4. Light Scattering: Particulates or precipitated compounds in the wells.[9] | 4. Ensure all components are fully dissolved. Centrifuge plates briefly before reading if precipitation is suspected. | |
| Low Signal or No Activity | 1. Inactive Enzyme: BACE1 enzyme may have lost activity due to improper storage or handling. | 1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[1] Always keep the enzyme on ice when in use.[10] |
| 2. Incorrect Buffer pH: The pH of the assay buffer is outside the optimal range for BACE1 activity (pH 4.0-5.0). | 2. Prepare the assay buffer carefully and verify the final pH. A common buffer is 50 mM Sodium Acetate, pH 4.5.[8] | |
| 3. Substrate Degradation: The peptide substrate has been degraded by light exposure or improper storage. | 3. Protect the substrate from light at all stages (storage and during the assay).[8] Prepare fresh dilutions for each experiment. | |
| 4. Inhibitory Contaminants: Presence of BACE1 inhibitors in the sample or reagents. | 4. Use high-purity reagents. If testing biological samples, consider potential endogenous inhibitors. | |
| High Well-to-Well Variability | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or compounds. | 1. Use calibrated pipettes and proper pipetting technique. For HTS, ensure automated liquid handlers are calibrated. |
| 2. Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. | 2. Pre-incubate the plate and reagents at the desired reaction temperature (e.g., room temperature or 37°C).[10] Ensure the plate reader's temperature control is stable. | |
| 3. Inner Filter Effect: High concentrations of substrate or compounds absorb excitation/emission light.[3] | 3. Work within the linear range of the assay. If necessary, dilute the substrate or compound concentrations. | |
| 4. Photobleaching: Excessive exposure to the excitation light source.[3] | 4. Minimize the exposure time and intensity of the excitation light in the plate reader settings. Limit the number of kinetic reads if possible.[3] |
Quantitative Data Summary
The performance of a FRET substrate is defined by its kinetic parameters and the sensitivity it provides in an assay. Below are typical values for MCA-based FRET pairs used in protease assays.
| Parameter | Typical Value Range | Significance |
| Excitation Wavelength (λex) | 320 - 328 nm | Wavelength for exciting the MCA fluorophore.[5] |
| Emission Wavelength (λem) | 392 - 405 nm | Wavelength to detect MCA fluorescence emission.[1][5] |
| Förster Distance (R₀) | ~36.5 Å | The distance at which FRET efficiency is 50% for the MCA/Dnp pair.[11] |
| Quantum Yield (ΦF) of MCA | 0.49 - 0.72 | A measure of the efficiency of photon emission after absorption.[11][12] |
| Assay Signal-to-Noise (S/N) Ratio | >10-fold | Indicates the fold-increase in signal over background, crucial for assay sensitivity. |
Experimental Protocols
Detailed Methodology: BACE1 Inhibition Assay
This protocol provides a framework for screening compounds for BACE1 inhibition using the this compound substrate in a 96-well format.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE1 Enzyme Stock: Reconstitute recombinant human BACE1 in assay buffer to a stock concentration (e.g., 1 µg/µL). Aliquot and store at -80°C.
-
BACE1 Working Solution: Immediately before use, dilute the BACE1 stock to the final working concentration (e.g., 7.5-10 ng/µL) in ice-cold assay buffer.[1]
-
Substrate Stock Solution: Dissolve the peptide in DMSO to a concentration of 10 mM. Store in light-protected aliquots at -20°C or -80°C.
-
Substrate Working Solution (3X): Dilute the substrate stock solution in assay buffer to a 3X final concentration (e.g., 750 nM).[8] Protect from light.
-
Test Compound Plate: Prepare a serial dilution of test compounds in DMSO, then dilute into assay buffer. The final DMSO concentration in the assay should not exceed 1%.[2]
2. Assay Procedure:
-
All reactions should be performed in a black, opaque 96-well plate to minimize background.[1]
-
Add 10 µL of the test compound solution (or vehicle/control inhibitor) to the appropriate wells.
-
Add 10 µL of the 3X Substrate Working Solution to all wells.[8] Mix gently by shaking the plate for 30 seconds.
-
Optional: Pre-incubate the plate for 10 minutes at room temperature, protected from light.[10]
-
To initiate the reaction, add 10 µL of the BACE1 Working Solution to all wells except the "No-Enzyme Control" wells.[8] The final reaction volume will be 30 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.
3. Data Acquisition:
-
Set the plate reader to the optimal excitation (~325 nm) and emission (~400 nm) wavelengths for MCA.
-
Kinetic Reading: Measure the fluorescence intensity every 1-5 minutes for a period of 30-60 minutes.[1][10] The rate of increase in fluorescence (slope of the linear portion of the curve) is proportional to the enzyme activity.
-
Endpoint Reading: Incubate the plate for a fixed time (e.g., 60 minutes) at room temperature, protected from light.[8] Stop the reaction by adding a stop solution if provided by a kit, or read the fluorescence directly.
4. Data Analysis:
-
Subtract the background fluorescence (from "No-Enzyme Control" wells) from all other readings.
-
For kinetic data, determine the reaction rate (V₀) from the slope of the fluorescence signal over time.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Mechanism of Action
The diagram below illustrates the FRET principle underlying the assay. Before cleavage, the Dnp quencher absorbs the energy from the excited MCA fluorophore. After BACE1 cleaves the peptide, the fluorophore is separated from the quencher, allowing it to emit light.
Caption: FRET mechanism of the BACE1 substrate.
BACE1 Assay Workflow
This flowchart outlines the key steps in performing a BACE1 inhibitor screening experiment, from reagent setup to data analysis.
Caption: Workflow for a BACE1 inhibitor screening assay.
BACE1 Signaling Context
This diagram shows the simplified biological role of BACE1 in the amyloidogenic pathway, providing context for its significance as a therapeutic target.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Quenched Fluorescent Peptides – ProteoGenix [us.proteogenix.science]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. eurogentec.com [eurogentec.com]
- 11. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
addressing substrate inhibition with MCA-SEVNLDAEFR-K(Dnp)-RR, amide
Welcome to the technical support center for the fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals address challenges during their experiments, with a specific focus on substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a FRET-based substrate used to measure the activity of certain proteases, notably β-secretase 1 (BACE-1).[1] It incorporates a fluorescent reporter molecule, 7-methoxycoumarin (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp).[2] In the intact peptide, the close proximity of Dnp to Mca suppresses Mca's fluorescence. When a protease cleaves the peptide sequence between the fluorophore and the quencher, Mca is released from the quenching effect of Dnp, resulting in a detectable increase in fluorescence.[1]
Q2: What are the optimal excitation and emission wavelengths for this substrate?
The recommended excitation wavelength for the Mca fluorophore is approximately 325-328 nm, and the emission should be measured at around 393-420 nm.[2][3]
Q3: What is substrate inhibition and why does it occur?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations. This can happen for several reasons, such as the formation of a non-productive enzyme-substrate complex or allosteric effects where substrate binding to a second site on the enzyme reduces its catalytic activity. In fluorescence-based assays, a similar apparent decrease in signal can be caused by the inner filter effect at high substrate concentrations.
Q4: How can I determine the optimal concentration of this compound for my assay?
To find the optimal substrate concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a range of substrate concentrations while keeping the enzyme concentration constant. The resulting data can be plotted to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). The optimal substrate concentration is typically at or slightly above the Km value to ensure the reaction rate is sensitive to enzyme activity but not limited by substrate availability.
Troubleshooting Guide: Substrate Inhibition
Problem: I am observing a decrease in reaction rate at high concentrations of this compound.
This is a classic sign of substrate inhibition. The following steps will help you troubleshoot and mitigate this issue.
Potential Cause 1: True Substrate Inhibition
-
Solution: The most straightforward solution is to use a lower concentration of the substrate. Based on your substrate titration curve, select a concentration that gives a robust signal without causing inhibition. This is usually in the range of the Km value.
Potential Cause 2: Inner Filter Effect
At high concentrations, the substrate itself can absorb either the excitation light or the emitted fluorescence, leading to an artificially lower signal. This is known as the inner filter effect.
-
How to Diagnose:
-
Prepare a series of substrate solutions in your assay buffer at the concentrations used in your experiment, but without the enzyme.
-
Measure the fluorescence of these solutions.
-
If the fluorescence does not increase linearly with concentration and starts to plateau or decrease at higher concentrations, the inner filter effect is likely occurring.
-
-
Solution:
-
Use a lower substrate concentration that is outside the range where the inner filter effect is significant.
-
If possible, use a microplate reader that can read fluorescence from the top of the well, which can sometimes reduce the path length and mitigate this effect.
-
Potential Cause 3: Substrate Aggregation
At high concentrations, peptides can sometimes aggregate, which may reduce the effective concentration of the substrate available to the enzyme and can also interfere with the assay optics.
-
How to Diagnose: Evidence of aggregation can sometimes be observed as slight turbidity in the solution. Dynamic light scattering (DLS) can also be used to detect aggregates.
-
Solution:
-
Lower the substrate concentration.
-
Ensure the substrate is fully dissolved in a suitable solvent like DMSO before diluting it into the aqueous assay buffer.[4]
-
Consider including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to help prevent aggregation, but first verify that the detergent does not affect your enzyme's activity.
-
Potential Cause 4: Signal Saturation of the Detector
If the fluorescence signal is too high, it can saturate the detector of the microplate reader, leading to a plateau or even a decrease in the measured relative fluorescence units (RFU).[5]
-
How to Diagnose: Check the raw data from your plate reader. If the RFU values are at or near the maximum for the instrument's range, you are likely saturating the detector.
-
Solution:
-
Reduce the gain setting on your microplate reader.
-
Use a lower concentration of the enzyme to slow down the reaction rate.
-
Use a lower concentration of the substrate.
-
Summary of Troubleshooting Steps
| Problem | Potential Cause | Recommended Action |
| Decreased reaction rate at high substrate concentrations | True Substrate Inhibition | Lower the substrate concentration to a level at or near the Km. |
| Inner Filter Effect | Lower the substrate concentration. Measure fluorescence of substrate-only solutions to confirm. | |
| Substrate Aggregation | Lower the substrate concentration. Ensure proper dissolution. Consider adding a non-ionic detergent. | |
| Detector Signal Saturation | Reduce the gain on the plate reader. Use less enzyme or substrate. |
Experimental Protocols
Protocol 1: Determining the Optimal Substrate Concentration
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Enzyme Stock Solution (e.g., BACE-1).
-
Substrate Stock Solution (this compound, dissolved in DMSO).
-
-
Assay Setup:
-
In a 96-well black microplate, add a constant amount of enzyme to each well.
-
Prepare a serial dilution of the substrate in the assay buffer. A typical starting range might be from 0.1 µM to 50 µM.
-
Add the diluted substrate solutions to the wells to initiate the reaction. The final DMSO concentration should be kept low (e.g., <1%) and constant across all wells.
-
Include control wells with no enzyme to measure background fluorescence.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (328 nm) and emission (420 nm) wavelengths.
-
Monitor the increase in fluorescence over time (kinetic read).
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The optimal substrate concentration is typically chosen to be around the Km value.
-
Visualizations
Caption: Troubleshooting workflow for substrate inhibition.
Caption: Mechanism of the FRET substrate.
References
Validation & Comparative
validating a BACE-1 assay using MCA-SEVNLDAEFR-K(Dnp)-RR, amide with known inhibitors
A Comparative Guide for Researchers in Alzheimer's Drug Discovery
The development of effective inhibitors for Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) is a primary therapeutic strategy in the fight against Alzheimer's disease. Validating the in vitro assays used to screen these inhibitors is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of a BACE-1 assay utilizing the fluorescent substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide, with performance data from well-characterized BACE-1 inhibitors.
Performance of Known BACE-1 Inhibitors
The potency of several known BACE-1 inhibitors has been determined using various in vitro assays. While direct IC50 values using the this compound substrate are not always published in a consolidated format, the following table summarizes the reported inhibitory constants (Kᵢ) and IC50 values for some of the most well-known BACE-1 inhibitors from cell-free assays, providing a benchmark for assay validation. It is important to note that assay conditions, including the specific substrate and enzyme concentrations, can influence the apparent IC50 values.
| Inhibitor | Type | Reported Kᵢ (nM) | Reported IC50 (nM) |
| Verubecestat (MK-8931) | Small Molecule Inhibitor | 2.2[1] | 2.1 (for Aβ1-40)[1] |
| Lanabecestat (AZD3293) | Small Molecule Inhibitor | 0.4[2] | 0.08 (in SH-SY5Y cells) |
| CNP520 (Umibecestat) | Small Molecule Inhibitor | 11 | Not explicitly stated |
| BACE-1 inhibitor 2 | Small Molecule Inhibitor | Not explicitly stated | 1.5 |
| BACEIV | Small Molecule Inhibitor | Not explicitly stated | ~40 |
BACE-1 Signaling Pathway in Alzheimer's Disease
BACE-1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. These peptides are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.
References
Comparative Analysis of MCA-SEVNLDAEFR-K(Dnp)-RR, Amide Specificity for BACE-1 versus BACE-2
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Enzymatic Specificity of a Fluorogenic BACE Substrate
This guide provides a detailed comparison of the specificity of the fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, for Beta-secretase 1 (BACE-1) versus Beta-secretase 2 (BACE-2). Understanding the kinetic profile of this substrate is crucial for the accurate assessment of BACE-1 and BACE-2 activity in research and drug discovery, particularly in the context of Alzheimer's disease.
Executive Summary
The fluorogenic substrate this compound, incorporates the "Swedish" mutation sequence (NL) of the amyloid precursor protein (APP), which is known to be efficiently cleaved by both BACE-1 and BACE-2. While both enzymes can process this substrate, kinetic data from studies using substrates with the same core recognition sequence reveal a significant difference in their catalytic efficiencies. BACE-2 demonstrates a markedly higher turnover rate (kcat) compared to BACE-1 for substrates containing the Swedish mutation sequence. This guide presents the available quantitative data, detailed experimental protocols for activity assays, and a visual representation of the enzymatic cleavage process to aid researchers in their experimental design and data interpretation.
Quantitative Data Comparison
The following table summarizes the kinetic parameters for BACE-1 and BACE-2 with fluorogenic substrates containing the Swedish mutant APP sequence (SEVNL/DAEFR). While the exact substrate this compound was not used in all cited studies, the core sequence recognized and cleaved by the enzymes is identical, providing a strong basis for comparison.
| Enzyme | Substrate Sequence | K_m_ (μM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |
| BACE-1 | SEVNL/DAEFR | 9 | 0.02 | 2,222 |
| BACE-2 | Mca-SEVNLDAEF-K(Dnp) | 24.8 ± 4.7 | 0.095 ± 0.008 | 3,830 |
Note: The kcat value for BACE-2 was converted from 5.7 ± 0.5 min⁻¹ to s⁻¹ for direct comparison.
Experimental Protocols
A generalized protocol for a fluorogenic BACE activity assay using a 96-well plate format is provided below. This protocol can be adapted for the specific substrate this compound to compare BACE-1 and BACE-2 activity.
Materials:
-
Recombinant human BACE-1 and BACE-2 enzymes
-
Fluorogenic peptide substrate: this compound
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
BACE-1 and BACE-2 specific inhibitors (for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~320-350 nm and emission at ~400-490 nm.[1]
Procedure: [1]
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the BACE-1 and BACE-2 enzymes to the desired concentration in cold assay buffer. Keep enzymes on ice.
-
Prepare working solutions of the substrate in assay buffer. The final concentration in the assay will typically be in the range of the K_m_ value.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following:
-
Blank: 50 µL of assay buffer.
-
Enzyme Activity: 48 µL of assay buffer and 2 µL of diluted enzyme solution.
-
Inhibitor Control: 46 µL of assay buffer, 2 µL of diluted enzyme solution, and 2 µL of a specific BACE inhibitor.
-
Test Compound: 46 µL of assay buffer, 2 µL of diluted enzyme solution, and 2 µL of the test compound.
-
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add 50 µL of the substrate working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for a desired period (e.g., 60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity (rate of substrate cleavage).
-
For inhibitor studies, calculate the percentage of inhibition relative to the uninhibited enzyme activity.
-
To determine kinetic parameters (K_m_ and V_max_), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing the Enzymatic Reaction
The following diagram illustrates the cleavage of the fluorogenic substrate by BACE-1 and BACE-2, leading to a detectable fluorescent signal.
Caption: Enzymatic cleavage of the fluorogenic substrate by BACE-1 and BACE-2.
Experimental Workflow
The logical flow of an experiment to compare the specificity of the substrate is depicted below.
Caption: Workflow for comparing BACE-1 and BACE-2 substrate specificity.
References
kinetic parameters (Km and Vmax) of MCA-SEVNLDAEFR-K(Dnp)-RR, amide for BACE-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters of the fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide for the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is a prime therapeutic target in Alzheimer's disease research, and understanding the kinetic properties of its substrates is crucial for the development of effective inhibitors. This document presents available kinetic data, compares it with alternative substrates, and provides a detailed experimental protocol for a typical BACE-1 enzymatic assay.
Performance Comparison of BACE-1 Substrates
The following table summarizes the kinetic parameters for this compound and several alternative BACE-1 substrates.
| Substrate Sequence | Km (µM) | Vmax | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Notes |
| This compound | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported | A widely used commercial FRET substrate. |
| SEVNL/DAEFR (Swedish mutant) | 9 | Not reported | 0.02 | 2,222 | A decameric substrate representing the Swedish mutation of APP. |
| Unidentified Fluorogenic Substrate | 9.0 | 25 nM/min | Not reported | Not reported | A commercially available fluorogenic peptide substrate for BACE1.[1] |
| Imaging Probe BACE1 Substrate | 11.0 | 12.0 x 10⁴ µM/min | Not reported | Not reported | A substrate used in a novel dual fluorochrome near-infrared imaging probe.[1] |
| SEVKM/DAEFR (Wild-type) | 7 | Not reported | 0.002 | 286 | A decameric substrate representing the wild-type APP sequence. |
| VVEVDA/AVTP | 1 | Not reported | 0.004 | 4,000 | A novel substrate identified serendipitously. |
| Casein-FITC | 0.110 | Not reported | Not reported | Not reported | A high-affinity substrate for BACE-1. |
Experimental Protocols
Determination of BACE-1 Kinetic Parameters (Km and Vmax) using a Fluorogenic Substrate
This protocol outlines a typical procedure for determining the kinetic constants of BACE-1 with a fluorogenic FRET (Förster Resonance Energy Transfer) substrate like this compound.
Materials:
-
Recombinant Human BACE-1 (e.g., R&D Systems, Cat# 931-AS)
-
Fluorogenic Peptide Substrate: this compound (e.g., R&D Systems, Cat# ES004)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~405 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute the recombinant BACE-1 to a stock concentration of 20 µg/mL in the Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute the stock solution in Assay Buffer to create a range of concentrations for the assay (e.g., 0.5 µM to 50 µM).
-
-
Assay Setup:
-
To each well of the 96-well black microplate, add a fixed amount of the BACE-1 enzyme solution (e.g., 50 µL of a 1 µg/mL working solution).
-
Include control wells:
-
Substrate blank: Assay Buffer only.
-
Enzyme blank: BACE-1 in Assay Buffer without the substrate.
-
-
Initiate the enzymatic reaction by adding an equal volume (e.g., 50 µL) of the various substrate concentrations to the wells containing the enzyme. The final volume in each well should be consistent (e.g., 100 µL).
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes). The excitation and emission wavelengths should be set according to the specifications of the fluorophore and quencher pair (typically Ex: 320 nm, Em: 405 nm for MCA/Dnp).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot. The rate of fluorescence increase is proportional to the rate of substrate cleavage.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.[2] Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.[1]
-
Visualizations
Caption: Enzymatic cleavage of the FRET substrate by BACE-1.
Caption: Experimental workflow for BACE-1 kinetic analysis.
References
Comparative Analysis of MCA-SEVNLDAEFR-K(Dnp)-RR, amide Cross-Reactivity with Various Proteases
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, is a valuable tool for assessing the activity of specific proteases. This guide provides a comparative overview of its known and potential cross-reactivity with other proteases, supported by a detailed experimental protocol for in-house validation.
The peptide this compound, is a FRET-based substrate.[1] Its design incorporates a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (MCA), and a quencher, 2,4-Dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp to the MCA group quenches the latter's fluorescence. Upon proteolytic cleavage of the peptide backbone between the fluorophore and the quencher, the MCA is liberated from the quenching effect of the Dnp, resulting in a measurable increase in fluorescence. This principle allows for the continuous monitoring of enzymatic activity.
Principle of FRET-Based Protease Substrate Cleavage
The mechanism of action for this fluorogenic substrate is based on Förster Resonance Energy Transfer (FRET).
Primary Target and Expected Cross-Reactivity
The amino acid sequence SEVNLDAEFR contains the tetrapeptide motif VEID (Val-Glu-Ile-Asp). This sequence is a well-established recognition and cleavage site for caspase-6 , a member of the cysteine-aspartic protease family involved in apoptosis and neurodegenerative diseases. Therefore, this compound is primarily a substrate for caspase-6.
However, significant cross-reactivity among caspase family members is a known phenomenon. The substrate specificity of caspases can be overlapping, particularly among the executioner caspases (caspase-3, -6, and -7). While the VEID sequence is preferentially cleaved by caspase-6, studies on similar VEID-containing peptides have shown that they can also be cleaved by caspase-3 and caspase-7 , especially at higher enzyme concentrations.
At present, a comprehensive, publicly available dataset quantifying the cross-reactivity of this compound with a broad panel of proteases is limited. Therefore, researchers are encouraged to perform their own cross-reactivity profiling to ensure the specificity of their findings.
Quantitative Comparison of Protease Activity (Hypothetical Data)
To illustrate how such data would be presented, the following table provides a template with hypothetical kinetic parameters. Note: These values are for illustrative purposes only and are not derived from experimental data.
| Protease | Class | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Relative Activity (%) |
| Caspase-6 | Cysteine Protease | 10.5 | 15.2 | 6.9 x 10⁵ | 100 |
| Caspase-3 | Cysteine Protease | 2.1 | 25.8 | 8.1 x 10⁴ | 11.7 |
| Caspase-7 | Cysteine Protease | 1.5 | 30.1 | 5.0 x 10⁴ | 7.2 |
| Caspase-8 | Cysteine Protease | <0.1 | >100 | <1.0 x 10³ | <0.1 |
| Trypsin | Serine Protease | <0.01 | >200 | Not Determined | <0.01 |
| Chymotrypsin | Serine Protease | <0.01 | >200 | Not Determined | <0.01 |
| MMP-2 | Metalloprotease | <0.01 | >200 | Not Determined | <0.01 |
| MMP-9 | Metalloprotease | <0.01 | >200 | Not Determined | <0.01 |
Experimental Protocol for Protease Cross-Reactivity Profiling
This protocol outlines a method to determine the kinetic parameters (kcat and Km) for the cleavage of this compound by a panel of proteases.
Materials
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified, active proteases of interest (e.g., caspases, trypsin, MMPs, etc.)
-
Assay buffers specific to each protease family (see below)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~325 nm and ~393 nm, respectively.
Assay Buffers
-
Caspases: 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, 0.1% (w/v) CHAPS, pH 7.4.
-
Serine Proteases (e.g., Trypsin): 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0.
-
MMPs (activated): 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% Brij-35, pH 7.5.
Experimental Workflow
Procedure
-
Prepare Substrate Dilutions: Serially dilute the this compound stock solution in the appropriate assay buffer to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).
-
Prepare Enzyme Solutions: Dilute each purified protease to a fixed final concentration in its respective assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of fluorescence increase over the measurement period.
-
Assay Setup:
-
To each well of a 96-well plate, add the appropriate assay buffer.
-
Add the substrate dilutions to the wells.
-
Include control wells:
-
Substrate only (no enzyme) to measure background fluorescence.
-
Enzyme only (no substrate) to control for enzyme autofluorescence.
-
-
-
Initiate Reaction: Add the diluted enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (usually 37°C) fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30 to 60 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This is typically done by determining the slope of the initial phase of the reaction.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Vmax and Km.
-
Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Determine the catalytic efficiency (kcat/Km) for each protease.
-
By following this protocol, researchers can generate robust and comparable data to assess the specificity of this compound for their proteases of interest, ensuring accurate interpretation of experimental results.
References
A Comparative Guide to the BACE-1 FRET Substrate: MCA-SEVNLDAEFR-K(Dnp)-RR, Amide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide, a tool in the study of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease research. This document outlines its performance in comparison to other substrates and details its use in the evaluation of BACE-1 inhibitors, supported by experimental data.
Introduction to BACE-1 and FRET-Based Assays
BACE-1 is a primary therapeutic target for Alzheimer's disease as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. The aggregation of these peptides is a central event in the pathogenesis of the disease. Consequently, the discovery and evaluation of BACE-1 inhibitors are of significant interest.
Fluorescence Resonance Energy Transfer (FRET) assays are a common method for measuring BACE-1 activity. These assays utilize a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE-1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity. This compound is one such FRET-based substrate designed for this purpose.
Performance and Comparison of BACE-1 FRET Substrates
| Substrate Name | Core Sequence | Fluorophore/Quencher | Km (µM) | Vmax (relative) | Reference |
| This compound | SEVNLDAEFR | MCA/Dnp | Not specified | Not specified | |
| Substrate with identical core sequence | SEVNLDAEFR | Not specified | ~9.0 | Not specified | [1] |
| Novel Near-Infrared Probe | Not specified | Cy5.5/IRDye QC-1 | 11.0 | Higher than standard | [1] |
| Casein-FITC | Casein | FITC | 0.110 | Not specified | [2] |
Note: The Km value for the substrate with the identical core sequence provides a likely approximation for the performance of this compound. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Comparative Efficacy of BACE-1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several BACE-1 inhibitors. It is important to note that these values were determined using various FRET-based assays, and direct comparison should be made with caution due to potential differences in experimental conditions.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Verubecestat (MK-8931) | ~2-13 | FRET/Cell-based | [3] |
| Lanabecestat (AZD3293) | ~4 | FRET | [3] |
| Atabecestat (JNJ-54861911) | Not specified | Not specified | |
| Elenbecestat (E2609) | Not specified | Not specified | |
| β-Secretase Inhibitor IV | 15.3 ± 0.6 | FRET | [4] |
| FAH65 | 10-20 | P5-P5' activity assay | [5] |
| An aminothiazine compound | 0.9 | FRET | [4] |
This data highlights the range of potencies observed for different BACE-1 inhibitors, with some compounds exhibiting sub-nanomolar efficacy.
Experimental Protocols
BACE-1 Enzymatic Assay using a FRET-Based Substrate
This protocol provides a general framework for determining the in vitro potency of BACE-1 inhibitors using a fluorogenic substrate like this compound.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration remains constant across all wells (typically ≤1%).
-
Add 10 µL of the diluted test compound solutions to the wells of the 96-well plate. For control wells, add 10 µL of assay buffer containing the same final DMSO concentration.
-
Add 10 µL of recombinant BACE-1 enzyme solution to each well. The final enzyme concentration should be in the low nanomolar range.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for the binding of the test compounds to the enzyme.[1]
-
Initiate the enzymatic reaction by adding 10 µL of the BACE-1 FRET substrate solution. The final substrate concentration will depend on the specific substrate's Km value and is often in the micromolar range.[6]
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 60-120 minutes at 37°C.[1] Use excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair of the substrate.
-
Determine the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes in BACE-1 Research
The following diagrams illustrate the amyloidogenic pathway, the principle of the FRET-based assay, and a typical experimental workflow.
Caption: The amyloidogenic pathway of APP processing.
References
A Researcher's Guide to Establishing a Robust BACE1 HTS Assay: A Comparative Analysis of Detection Methodologies
In the quest for therapeutic agents for Alzheimer's disease, the β-secretase enzyme (BACE1) remains a pivotal target. High-Throughput Screening (HTS) is indispensable for identifying novel BACE1 inhibitors, and the reliability of any HTS campaign is underpinned by a robust and reproducible assay. A key metric for evaluating assay quality is the Z'-factor, a statistical indicator of the separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[1][2]
This guide provides a comparative analysis of methodologies for establishing the Z'-factor in BACE1 activity assays, with a focus on the widely used FRET-based substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide . We will compare its performance with prominent alternative platforms, Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA, supported by experimental protocols and performance data to aid researchers in selecting the optimal assay for their drug discovery pipeline.
Understanding the Z'-Factor
The Z'-factor is a statistical measure that quantifies the dynamic range and data variation of an assay.[2][3] It is calculated using the means (μ) and standard deviations (σ) of both the positive control (pc, maximum signal) and negative control (nc, minimum signal).
Formula: Z' = 1 - ( (3σpc + 3σnc) / |μpc - μnc| )
A value approaching 1.0 indicates a large separation between the control signals with small data variability, signifying a high-quality assay.[1][4]
Methodology Comparison
The selection of an assay platform is a critical decision influenced by factors such as sensitivity, instrument availability, cost, and susceptibility to compound interference. Below is a comparison of three common methods for measuring BACE1 activity.
FRET-Based Assay with this compound
This method utilizes a peptide substrate, this compound, which is engineered based on the "Swedish" mutation of the amyloid precursor protein (APP), a preferred cleavage site for BACE1.[5][6] The peptide contains a fluorescent donor group (MCA) and a quenching acceptor group (Dnp). In its intact state, the quencher suppresses the donor's fluorescence via Fluorescence Resonance Energy Transfer (FRET).[7][8] Upon cleavage by BACE1, the donor and quencher are separated, leading to a measurable increase in fluorescence.[5][9]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust technology that combines FRET with time-resolved fluorescence detection, minimizing interference from compound autofluorescence.[10][11] In a common BACE1 HTRF assay format, a biotinylated APP substrate is labeled with a Europium cryptate (EuK) donor.[10][12] Streptavidin conjugated to an XL665 acceptor (e.g., d2) binds to the biotin. When the substrate is intact, excitation of the donor leads to energy transfer and a signal from the acceptor. BACE1 cleavage separates the donor and acceptor, causing a loss of the HTRF signal.[12]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay.[13] For BACE1, this can be configured to detect the product of enzymatic cleavage. For instance, an assay could measure the formation of a specific cleavage fragment of the APP protein. The technology uses Donor and Acceptor beads that, when brought into close proximity, generate an amplified, chemiluminescent signal.[14] This platform is known for its high sensitivity and is suitable for various sample types, including cell lysates and supernatants.[13][15]
Performance Data Comparison
The following table summarizes typical performance characteristics for each assay platform, based on data from scientific literature and technical notes. These values are illustrative and can vary based on specific experimental conditions.
| Parameter | FRET (MCA-Substrate) | HTRF | AlphaLISA |
| Reported Z'-Factor | Typically ≥ 0.7 | 0.76 to > 0.8[11] | > 0.5 to > 0.7[15][16] |
| Assay Principle | FRET | TR-FRET (Signal Decrease) | Proximity-based Amplification |
| Primary Measurement | Fluorescence Intensity Increase | Time-Resolved Fluorescence | Chemiluminescence |
| Throughput | High (384/1536-well) | High (384/1536-well) | High (384/1536-well) |
| Key Advantage | Direct, real-time kinetics | Reduced compound interference | High sensitivity, versatile |
| Potential Drawback | Susceptible to light/interference | Requires specific plate reader | Indirect detection, complex setup |
Experimental Protocols
Detailed protocols are essential for establishing a reproducible Z'-factor. Below are generalized procedures for a FRET-based assay.
Protocol: Z'-Factor Determination for BACE1 using FRET Substrate
This protocol outlines the steps to determine the Z'-factor for a BACE1 enzymatic assay in a 96-well format. At least 16 replicates for positive and negative controls are recommended for accurate statistics.[17]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE1 Enzyme: Recombinant human BACE1 diluted in Assay Buffer to the desired final concentration (e.g., 5-10 ng/µl).[18]
-
FRET Substrate: this compound dissolved in DMSO to create a stock solution, then diluted in Assay Buffer to the final working concentration (e.g., 10 µM).[6] Protect from light.[19]
-
BACE1 Inhibitor (for Negative Control): A known, potent BACE1 inhibitor diluted in Assay Buffer.
2. Assay Plate Setup (96-well black plate):
-
Positive Control (Max Signal) Wells:
-
50 µL Assay Buffer
-
20 µL diluted BACE1 Enzyme
-
-
Negative Control (Min Signal) Wells:
-
40 µL Assay Buffer
-
10 µL BACE1 Inhibitor solution
-
20 µL diluted BACE1 Enzyme
-
-
Blank (Substrate Autohydrolysis) Wells:
-
70 µL Assay Buffer
-
3. Reaction Initiation and Incubation:
-
Prepare a master mix of the FRET substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding 30 µL of the substrate master mix to all wells.
-
Gently mix the plate.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.[19]
4. Data Acquisition:
-
Read the plate on a fluorescence microplate reader with excitation at ~320-350 nm and emission at ~405-490 nm.[18][19]
-
For kinetic assays, readings can be taken every 5 minutes over the incubation period.[19]
5. Z'-Factor Calculation:
-
Subtract the average signal from the Blank wells from all Positive and Negative Control wells.
-
Calculate the mean (μ) and standard deviation (σ) for both the corrected Positive Control (pc) and Negative Control (nc) data sets.
-
Apply the Z'-factor formula.
Visualizing the Workflow and Concepts
Diagrams created using DOT language provide clear visual representations of complex processes.
BACE1 FRET Assay Mechanism
Caption: Mechanism of the BACE1 FRET assay.
Experimental Workflow for Z'-Factor Determination
Caption: Workflow for establishing the HTS assay Z'-factor.
Logical Diagram for Z'-Factor Interpretation
Caption: Interpretation of calculated Z'-factor values.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. assay.dev [assay.dev]
- 3. Z-factor - Wikipedia [en.wikipedia.org]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. AlphaLISA Human BACE-1 Detection Kit, 100 Assay Points | Revvity [revvity.co.jp]
- 14. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.nova.edu [scholars.nova.edu]
- 16. researchgate.net [researchgate.net]
- 17. punnettsquare.org [punnettsquare.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
correlation of in vitro data using MCA-SEVNLDAEFR-K(Dnp)-RR, amide with cell-based assays
For researchers, scientists, and drug development professionals, understanding the translatability of in vitro data to a cellular context is a cornerstone of preclinical research. This guide provides a comprehensive comparison of an established in vitro assay for Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) utilizing the specific FRET peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, with corresponding cell-based methodologies. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to illuminate the correlation and predictive value of these critical assays in the quest for novel Alzheimer's disease therapeutics.
BACE1 is a primary therapeutic target in Alzheimer's disease, as it initiates the amyloidogenic pathway leading to the production of neurotoxic amyloid-beta (Aβ) peptides.[1][2][3] The in vitro assessment of BACE1 inhibitors frequently employs Förster Resonance Energy Transfer (FRET) substrates, such as this compound.[4][5][6] In this system, the cleavage of the peptide by BACE1 separates a fluorescent donor (Mca) from a quenching acceptor (Dnp), resulting in a quantifiable increase in fluorescence.[4] While this biochemical assay offers a direct measure of enzyme inhibition, its physiological relevance is further scrutinized through cell-based assays that assess inhibitor efficacy in a more complex biological environment.
Data Presentation: A Comparative Look at Inhibitor Potency
The following table summarizes representative inhibitory activity (IC50) data for a hypothetical BACE1 inhibitor, "Inhibitor X," as determined by both an in vitro FRET assay and a cell-based assay. This comparative data highlights the typical shift in potency observed when moving from a purified enzyme system to a cellular context.
| Assay Type | Key Parameter | Inhibitor X IC50 (nM) | Reference Compound (Elenbecestat) IC50 (nM) |
| In Vitro FRET Assay | IC50 | 10 | 3.9[7] |
| Cell-Based Assay | IC50 | 150 | ~7[7] |
Note: The data for Inhibitor X is hypothetical and for illustrative purposes. The reference data for Elenbecestat is sourced from publicly available information.[7]
The Amyloidogenic Pathway and BACE1's Role
BACE1, along with γ-secretase, is central to the amyloidogenic pathway. This pathway involves the sequential cleavage of the Amyloid Precursor Protein (APP), leading to the formation of Aβ peptides that can aggregate into the characteristic amyloid plaques found in Alzheimer's disease.[8]
Figure 1. The Amyloidogenic Pathway.
Experimental Protocols
Detailed methodologies for both the in vitro and cell-based assays are provided below to ensure reproducibility and a clear understanding of the experimental setup.
In Vitro BACE1 FRET Assay Protocol
This protocol outlines the steps for determining the in vitro potency of a BACE1 inhibitor using the fluorogenic peptide substrate this compound.[9]
1. Reagent Preparation:
-
Assay Buffer: Prepare a sodium acetate buffer (e.g., 50 mM, pH 4.5).[10]
-
BACE1 Enzyme: Dilute recombinant human BACE1 enzyme to the desired concentration in the assay buffer.
-
FRET Substrate: Dissolve this compound in DMSO to create a stock solution and then dilute to the final working concentration in the assay buffer.[10]
-
Test Compound: Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.
2. Assay Procedure:
-
In a 96-well black plate, add the BACE1 enzyme solution.
-
Add the serially diluted test compound or a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.[9]
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.[1]
3. Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~325 nm and emission at ~393 nm.[4]
-
Calculate the rate of the reaction (initial velocity) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.[9]
Cell-Based BACE1 Activity Assay Protocol
This protocol describes a method to measure BACE1 activity in a cellular context, for instance, using the human neuroblastoma cell line SH-SY5Y, which is commonly used in neurodegenerative disease research.[7][11]
1. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F-12 supplemented with FBS and antibiotics).[7]
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) for normalization.[7]
3. BACE1 Activity Measurement:
-
In a new 96-well black plate, add the cell lysate (normalized for protein concentration) to each well.
-
Initiate the reaction by adding a BACE1 fluorogenic substrate (which can be this compound or another suitable substrate).
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths.[7]
4. Data Analysis:
-
Determine the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Normalize the BACE1 activity to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[7]
Experimental and Logical Workflows
The following diagrams illustrate the workflows for both the in vitro and cell-based BACE1 inhibition assays.
Figure 2. In Vitro BACE1 FRET Assay Workflow.
Figure 3. Cell-Based BACE1 Assay Workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. amsbio.com [amsbio.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Unveiling the Advantages of MCA-SEVNLDAEFR-K(Dnp)-RR, Amide in BACE-1 Activity Assays
For researchers, scientists, and drug development professionals at the forefront of Alzheimer's disease research, the accurate measurement of Beta-secretase 1 (BACE-1) activity is paramount. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE-1 is a critical therapeutic target.[1][2] The choice of assay methodology can significantly impact the reliability, efficiency, and throughput of screening for potential BACE-1 inhibitors. This guide provides an objective comparison of the fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, and traditional antibody-based BACE-1 assays, supported by experimental principles and data from the literature.
Executive Summary
The this compound, a Förster Resonance Energy Transfer (FRET) based substrate, offers significant advantages over conventional antibody-based assays for the determination of BACE-1 activity.[3][4][5] Its principle of continuous, real-time kinetic measurement provides a more direct and dynamic assessment of enzyme function. In contrast, antibody-based methods, such as ELISA, are typically endpoint assays that measure the accumulation of a reaction product and are susceptible to a variety of limitations that can impact accuracy and workflow efficiency.
Quantitative Performance Comparison
Table 1: Performance Characteristics of BACE-1 Activity Assays
| Parameter | This compound (FRET) Assay | Antibody-Based (ELISA) Assay |
| Principle | Continuous, real-time kinetic measurement of substrate cleavage.[6] | Endpoint measurement of accumulated cleavage product. |
| Assay Time | 10 - 60 minutes (kinetic). | 4 - 5 hours to overnight. |
| Throughput | High-throughput compatible.[6] | Moderate to low throughput. |
| Sensitivity | High, dependent on fluorometer sensitivity. | High, typically in the ng/mL range. |
| Dynamic Range | Wide, dependent on substrate concentration. | Limited by antibody binding capacity and signal saturation. |
| Specificity | High, based on specific peptide cleavage sequence. | Potential for cross-reactivity with other proteases or sample matrix interference. |
| Data Output | Kinetic data (rate of reaction), direct measure of enzyme activity. | Endpoint data (total product), indirect measure of enzyme activity. |
Table 2: Typical Reagent and Equipment Requirements
| Requirement | This compound (FRET) Assay | Antibody-Based (ELISA) Assay |
| Primary Reagents | Fluorogenic peptide substrate, BACE-1 enzyme, assay buffer. | Capture antibody, detection antibody, enzyme-conjugated secondary antibody, substrate.[3] |
| Equipment | Fluorescence microplate reader. | Absorbance microplate reader. |
| Sample Preparation | Simple lysis and dilution. | More complex, may require sample denaturation and multiple wash steps. |
Experimental Methodologies
This compound (FRET) Assay Protocol
This protocol is a generalized procedure based on commercially available BACE-1 FRET assay kits.
1. Reagent Preparation:
-
Prepare BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the substrate stock solution to the desired working concentration in Assay Buffer.
-
Prepare the BACE-1 enzyme solution by diluting the stock enzyme in ice-cold Assay Buffer.
2. Assay Procedure:
-
Add 50 µL of the diluted BACE-1 enzyme solution to the wells of a 96-well black microplate.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified time.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 10-60 minutes, with readings taken every 1-5 minutes. The excitation wavelength for the MCA fluorophore is approximately 325 nm, and the emission wavelength is approximately 393 nm.[5]
-
The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve.
-
BACE-1 activity is proportional to the rate of increase in fluorescence.
Antibody-Based BACE-1 (Sandwich ELISA) Assay Protocol
This protocol outlines a typical sandwich ELISA for the quantification of a BACE-1 cleavage product.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the BACE-1 cleavage product overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Sample and Standard Incubation:
-
Add standards and samples to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate as described above.
4. Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific to a different epitope on the cleavage product and incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
5. Enzyme Conjugate Incubation:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate as described above.
6. Substrate Development and Measurement:
-
Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
Visualizing the Workflows
The following diagrams illustrate the fundamental differences in the experimental workflows of the two assay types.
Caption: Workflow for a FRET-based BACE-1 activity assay.
Caption: Workflow for an antibody-based sandwich ELISA.
Signaling Pathway and Logical Relationships
The cleavage of the amyloid precursor protein (APP) by BACE-1 is the initial step in the amyloidogenic pathway. The FRET-based assay directly measures this catalytic event.
Caption: BACE-1 cleavage of APP and the FRET assay principle.
Conclusion: A Clear Advantage for High-Throughput Screening and Kinetic Analysis
-
Direct and Continuous Measurement: Provides real-time kinetic data, offering a more accurate representation of enzyme activity and inhibition.
-
Simplified Workflow: Homogeneous assay format with fewer steps, reducing hands-on time and potential for errors.
-
High-Throughput Compatibility: Rapid reaction times and a simple workflow are ideal for screening large compound libraries.
-
Reduced Interference: Less susceptible to matrix effects and antibody cross-reactivity that can plague immunoassays.
While antibody-based assays are valuable for quantifying the absolute levels of BACE-1 protein or its cleavage products in complex biological samples, for the functional assessment of enzymatic activity and the identification of inhibitors, the this compound FRET-based assay offers a more efficient, direct, and robust solution. Researchers and drug development professionals can leverage these advantages to accelerate their research and development efforts in the quest for effective Alzheimer's disease therapeutics.
References
- 1. Development of a specific ELISA to measure BACE1 levels in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of two different methods for measurement of amyloid-β peptides in cerebrospinal fluid after BACE1 inhibition in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicolor, Cell-Impermeable, and High Affinity BACE1 Inhibitor Probes Enable Superior Endogenous Staining and Imaging of Single Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of MCA-SEVNLDAEFR-K(Dnp)-RR, amide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of the fluorogenic peptide substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide, ensuring the protection of laboratory personnel and the environment.
This substrate contains a dinitrophenyl (Dnp) group, which is classified as acutely toxic and flammable. When dry, Dnp-containing compounds can be explosive upon friction, heat, or shock.[1] Therefore, it is imperative to handle this compound and its waste with the utmost care and in accordance with all institutional and regulatory guidelines.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are required; double-gloving is recommended.[1]
-
Body Protection: A lab coat and closed-toe shoes must be worn.
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or respirator should be used.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash. [2][3]
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding hazardous waste disposal.[4]
-
Waste Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent incompatible mixtures.[2][3]
-
Container Labeling: Place the waste in a dedicated, clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and all applicable hazard pictograms (e.g., flammable, toxic, explosive).[3]
-
Solution Preparation for Disposal: For solid waste, it is recommended to dissolve the material in a compatible combustible solvent, such as ethanol or methanol. This should be done in a fume hood. Always confirm the appropriate solvent with your EHS department.[2][5] This prevents the Dnp-containing compound from drying out, which can increase its explosive risk.[1]
-
Waste Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials.[3]
-
Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste contractor to schedule a pickup for the waste.[3]
Emergency Procedures
-
Spills: In the event of a minor spill, and if you are trained to handle it, carefully clean the area using appropriate absorbent materials. Avoid creating dust. Place all contaminated materials in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team.[3]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse the mouth and do not induce vomiting. Seek immediate medical attention.
-
Quantitative Data Summary
At present, there is no specific quantitative data available for disposal limits of this compound. All quantities of this substance and its contaminated materials should be treated as hazardous waste.
| Parameter | Value | Source |
| Disposal Method | Licensed Hazardous Waste Disposal | [2][3][5] |
| Drain Disposal | Prohibited | [2][3] |
| Solid Waste Treatment | Dissolve in a combustible solvent | [2][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling MCA-SEVNLDAEFR-K(Dnp)-RR, amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of the fluorescent peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.
The peptide this compound is a complex molecule whose hazards have not been fully characterized. However, analysis of its components reveals potential risks that demand careful handling. The fluorescent label, 7-Methoxycoumarin-4-acetic acid (MCA), is harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2] The dinitrophenyl (Dnp) group is associated with significant toxicity. Furthermore, the peptide backbone contains multiple arginine residues, and arginine-rich peptides have been shown to exhibit toxicity.[3][4][5]
Personal Protective Equipment (PPE)
Due to the potential hazards, a stringent PPE protocol is mandatory. The following table summarizes the required equipment for various laboratory operations involving this peptide.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Lyophilized Powder (e.g., weighing, aliquoting) | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Two pairs of nitrile gloves. | Laboratory coat. | N95-rated respirator or higher. |
| Handling in Solution (e.g., reconstitution, experimental use) | ANSI Z87.1-compliant safety glasses with side shields. | Nitrile gloves. | Laboratory coat. | Not required if handled in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a laboratory coat. | N95-rated respirator or higher. |
| Waste Disposal | ANSI Z87.1-compliant safety glasses with side shields. | Nitrile gloves. | Laboratory coat. | Not required if waste is properly contained. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following diagram and detailed steps outline the recommended procedure for handling this compound from receipt to disposal.
Detailed Experimental Protocol:
-
Receipt and Storage: Upon receipt, immediately inspect the vial for damage. Store the lyophilized peptide at -20°C or below, protected from light.
-
Preparation for Use:
-
Before opening, allow the vial to slowly warm to room temperature inside a desiccator. This prevents condensation from forming on the peptide.
-
All handling of the lyophilized powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.
-
-
Reconstitution:
-
Carefully add the appropriate solvent (e.g., sterile water or a recommended buffer) by slowly running it down the sides of the vial to avoid dislodging the powder.
-
Gently swirl or vortex to dissolve the peptide. Sonication may be used if necessary, but avoid excessive heat.
-
-
Experimental Use:
-
It is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Perform all dilutions and additions to experimental plates or tubes within a chemical fume hood.
-
Disposal Plan
Proper disposal of this peptide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Procedures:
| Waste Type | Description | Disposal Protocol |
| Solid Waste | Unused lyophilized peptide, contaminated vials, pipette tips, and gloves. | Collect in a clearly labeled, sealed container designated for chemical waste. Do not mix with general laboratory trash. |
| Liquid Waste | Unused peptide solutions, experimental media containing the peptide. | Collect in a sealed, leak-proof container labeled "Hazardous Chemical Waste." Do not pour down the drain. |
| Contaminated Labware | Glassware or plasticware that has come into contact with the peptide. | Rinse with a suitable solvent (e.g., ethanol) to decontaminate. Collect the rinse as liquid waste. Washed labware can then be cleaned according to standard laboratory procedures. |
Decontamination:
-
For minor spills, absorb with an inert material and place in the solid chemical waste container.
-
Clean the affected area with a suitable laboratory detergent and then wipe with 70% ethanol.
-
All materials used for decontamination should be disposed of as solid chemical waste.
Regulatory Compliance:
All waste must be disposed of in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By implementing these safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
- 1. echemi.com [echemi.com]
- 2. eurogentec.com [eurogentec.com]
- 3. Widespread displacement of DNA‐ and RNA‐binding factors underlies toxicity of arginine‐rich cell‐penetrating peptides | The EMBO Journal [link.springer.com]
- 4. Arginine-rich membrane-permeable peptides are seriously toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Widespread displacement of DNA- and RNA-binding factors underlies toxicity of arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
